hCAII-IN-8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H16N2O5S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-(3-sulfamoylphenyl)benzamide |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-7-6-10(8-14(13)22-2)15(18)17-11-4-3-5-12(9-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |
Clave InChI |
NXXHQVMWOQRKGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)OC |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Human Carbonic Anhydrase II Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in a variety of physiological processes.[1][2] It catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction for maintaining pH homeostasis, respiration, and ion transport.[1][2][3] Given its physiological significance, hCAII has emerged as a key target for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[1][4] This guide provides a detailed examination of the mechanism of action of hCAII inhibitors, with a focus on the well-established class of sulfonamide-based compounds.
While the specific compound "hCAII-IN-8" did not yield public data in a comprehensive search, this guide will focus on the extensively studied general mechanisms of hCAII inhibition, which would be relevant to any novel inhibitor targeting this enzyme.
The Catalytic Mechanism of hCAII
The active site of hCAII features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.[2][5][6] The catalytic cycle of hCAII follows a "ping-pong" mechanism involving two key steps:
-
CO₂ Hydration: A zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a carbon dioxide molecule that has entered the active site.[2][3] This results in the formation of a bicarbonate ion coordinated to the zinc.
-
Proton Shuttle and Regeneration: The bicarbonate ion is displaced by a water molecule from the solvent.[3] To regenerate the catalytically active zinc-bound hydroxide, a proton is transferred from the newly bound water molecule to the bulk solvent via a proton shuttle mechanism, primarily mediated by the His64 residue.[3][7]
This catalytic process is remarkably efficient, with hCAII being one of the fastest known enzymes.[3]
Mechanism of Action of Sulfonamide Inhibitors
Aryl sulfonamides are a prominent class of hCAII inhibitors.[1] Their primary mechanism of action involves the direct binding of the deprotonated sulfonamide group to the catalytic zinc ion.[1][8] This binding event displaces the zinc-bound water/hydroxide ion, thereby preventing the initial step of the catalytic cycle.[1] The interaction is further stabilized by a hydrogen bond network, notably with the side chain of the Thr199 residue.[1][8]
The general binding mode of a sulfonamide inhibitor to the hCAII active site can be visualized as follows:
Caption: Binding of a sulfonamide inhibitor to the hCAII active site.
Quantitative Data on hCAII Inhibition
The affinity of inhibitors for hCAII is typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The following table summarizes representative Kᵢ values for some common sulfonamide inhibitors against different hCA isoforms.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Sulfonamide 1 | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 |
| Compound 29 | 3.0 | - | - | 5.0 |
| Compound 32 | - | 4.4 | - | - |
| Compound 30 | - | - | 43 | - |
| Acetazolamide | - | <100 | - | - |
Data compiled from multiple sources.[4][7][9] Note that Kᵢ values can vary depending on the experimental conditions.
Experimental Protocols for Studying hCAII Inhibition
Stopped-Flow Spectrophotometry for Measuring CO₂ Hydration Activity
This is a common method to determine the kinetic parameters of hCAII and the potency of its inhibitors.
Methodology:
-
Reagent Preparation: Prepare a buffered solution (e.g., Tris-HCl) at a specific pH containing a pH indicator (e.g., p-nitrophenol). Prepare a stock solution of the hCAII enzyme and the inhibitor.
-
Instrumentation: Use a stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time.
-
Assay Procedure:
-
Mix the enzyme solution (with or without the inhibitor) with the buffer/indicator solution in the stopped-flow instrument.
-
Rapidly mix this solution with a CO₂-saturated solution.
-
The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator.
-
-
Data Analysis: The initial rate of the reaction is determined from the absorbance change. Inhibition constants (Kᵢ) are calculated by measuring the reaction rates at various inhibitor concentrations and fitting the data to appropriate inhibition models (e.g., Michaelis-Menten for competitive inhibition).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: Prepare solutions of hCAII and the inhibitor in the same buffer to minimize heat of dilution effects.
-
Instrumentation: Use an isothermal titration calorimeter.
-
Titration:
-
Load the hCAII solution into the sample cell.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
-
Data Analysis: The heat released or absorbed after each injection is measured. The data are fitted to a binding model to determine the dissociation constant (Kₔ, the inverse of the association constant), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Signaling Pathways and Broader Cellular Effects
Beyond its catalytic role, hCAII can participate in cellular signaling through protein-protein interactions. For instance, hCAII's non-catalytic proton shuttling function can support the activity of monocarboxylate transporters, which is relevant in cancer cell metabolism.[1][8] The development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of hCAII represents an emerging therapeutic strategy that moves beyond simple active site inhibition.[1][8]
The following diagram illustrates the workflow for developing and evaluating hCAII degraders:
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase II,EC 4.2.1.1CA;carbonate hydro-lyase [aris.gusc.lv]
- 6. Molecular dynamics study of human carbonic anhydrase II in complex with Zn2+ and acetazolamide on the basis of all-atom force field simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
hCAII-IN-8: A Technical Guide to its Structure, Synthesis, and Inhibition of Human Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
Abstract
hCAII-IN-8 is a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc-containing metalloenzyme involved in a myriad of physiological processes. As a hydrazide derivative of 4-hydroxybenzaldehyde, this compound belongs to the well-established class of sulfonamide inhibitors that target the active site of carbonic anhydrases. This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery. Detailed experimental protocols for its synthesis and enzymatic inhibition assays are presented, along with a summary of its quantitative inhibitory data.
Chemical Structure and Properties
This compound, systematically named (E)-N'-(4-hydroxybenzylidene)-4-sulfamoylbenzohydrazide, is characterized by a benzenesulfonamide moiety linked to a 4-hydroxybenzylidene group through a hydrazone bridge.
| Property | Value |
| IUPAC Name | (E)-N'-(4-hydroxybenzylidene)-4-sulfamoylbenzohydrazide |
| Synonyms | hCAI/II-IN-8, Compound 8 |
| CAS Number | 3036136-18-9 |
| Molecular Formula | C₁₄H₁₃N₃O₄S |
| Molecular Weight | 319.34 g/mol |
| Appearance | Solid |
| Chemical Class | Hydrazide derivative of 4-hydroxybenzaldehyde, Benzenesulfonamide |
Synthesis of this compound
The synthesis of this compound is a straightforward two-step process. The first step involves the formation of the key intermediate, 4-sulfamoylbenzohydrazide, from a commercially available starting material. The second step is a condensation reaction between this intermediate and 4-hydroxybenzaldehyde to yield the final product.
Synthesis of 4-sulfamoylbenzohydrazide
4-sulfamoylbenzohydrazide can be prepared from 4-sulfamoylbenzoyl chloride, which is in turn synthesized from sulfanilamide.
Experimental Protocol:
-
Step 1: Synthesis of 4-sulfamoylbenzoyl chloride:
-
To a stirred solution of sulfanilamide in a suitable solvent, add chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate of 4-sulfamoylbenzoyl chloride is collected by filtration, washed with cold water, and dried.
-
-
Step 2: Synthesis of 4-sulfamoylbenzohydrazide:
-
4-sulfamoylbenzoyl chloride is dissolved in a suitable solvent (e.g., THF or dioxane).
-
To this solution, hydrazine hydrate is added dropwise at a low temperature.
-
The reaction mixture is stirred for several hours at room temperature.
-
The resulting precipitate of 4-sulfamoylbenzohydrazide is collected by filtration, washed with a suitable solvent, and dried.
-
Synthesis of (E)-N'-(4-hydroxybenzylidene)-4-sulfamoylbenzohydrazide (this compound)
The final step involves the condensation of 4-sulfamoylbenzohydrazide with 4-hydroxybenzaldehyde.
Experimental Protocol:
-
Dissolve 4-sulfamoylbenzohydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add 4-hydroxybenzaldehyde (1 equivalent) to the solution.
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux for several hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of human carbonic anhydrase isoforms I and II.[1] The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide. The interaction is further stabilized by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site cavity.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values.
| Target Enzyme | IC₅₀ (nM)[1] | Kᵢ (nM) |
| hCA I | 21.35 ± 0.39 | Not Reported |
| hCA II | 7.12 ± 0.12 | Not Reported |
| AChE | 46.27 ± 0.75 | Not Reported |
| BChE | 43.38 ± 0.83 | Not Reported |
Experimental Protocols for Biological Evaluation
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against hCAI and hCAII can be determined using a colorimetric assay based on the esterase activity of the enzyme.
Materials:
-
Human carbonic anhydrase I and II (commercially available)
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the hCA enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. A control well with no inhibitor (containing only DMSO vehicle) should be included.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a solution of pNPA to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals for a specific duration (e.g., 10 minutes) using a microplate reader. The formation of the yellow p-nitrophenolate ion is monitored.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
Visualizations
Experimental Workflow for Synthesis and Evaluation of this compound
References
An In-Depth Technical Guide to the Function and Characterization of hCAII-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of hCAII-IN-8, a potent dual inhibitor of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with additional significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This document outlines its mechanism of action, inhibitory potency, the experimental procedures for its characterization, and its potential therapeutic relevance, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Core Function and Mechanism of Action
This compound, identified as Compound 8 in the primary literature, is a novel synthetic hydrazide-hydrazone derivative.[1][2][3] Its primary function is the potent inhibition of key metabolic enzymes. The abnormal levels of its targets, specifically hCA I, hCA II, AChE, and BChE, are associated with a variety of disorders, including Alzheimer's disease and glaucoma.[2][3][4][5]
The inhibitory activity of this compound is attributed to its molecular structure, which facilitates strong interactions with the active sites of these enzymes. In silico molecular docking studies have revealed that this compound forms multiple hydrogen bonds and hydrophobic interactions with key amino acid residues within the catalytic pockets of hCA I and hCA II.[1] This stable binding prevents the natural substrates from accessing the active sites, thereby inhibiting enzyme function. A similar mechanism of competitive inhibition is proposed for its activity against AChE and BChE.
Quantitative Inhibitory Potency
The inhibitory efficacy of this compound against its target enzymes has been quantified through the determination of its half-maximal inhibitory concentration (IC₅₀) values. The data, summarized from the primary literature, is presented below. For comparison, the IC₅₀ values of the standard inhibitors Acetazolamide (for hCA I and II) and Tacrine (for AChE and BChE) are also included.
| Target Enzyme | This compound (Compound 8) IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) | Tacrine IC₅₀ (nM) |
| hCA I | 21.35 ± 0.39 | 35.45 ± 4.18 | - |
| hCA II | 7.12 ± 0.12 | 28.14 ± 2.45 | - |
| AChE | 46.27 ± 0.75 | - | 31.45 ± 3.14 |
| BChE | 43.38 ± 0.83 | - | 48.12 ± 4.25 |
Signaling Pathway Context: hCA II in Neurodegeneration
The inhibition of hCA II by this compound is of particular interest in the context of neurodegenerative diseases like Alzheimer's. hCA II plays a crucial role in maintaining pH homeostasis in the brain. Dysregulation of pH is linked to the aggregation of amyloid-beta (Aβ) plaques and mitochondrial dysfunction, both hallmarks of Alzheimer's pathology.[5][6] By inhibiting hCA II, this compound can potentially modulate these pathological processes.
Experimental Characterization Workflow
The discovery and characterization of this compound followed a structured workflow, beginning with chemical synthesis and culminating in in silico analysis to elucidate its binding mechanism.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[2]
Carbonic Anhydrase (hCA I and II) Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase.
-
Enzyme and Inhibitor Preparation:
-
Human carbonic anhydrase isoenzymes I and II are purified from human erythrocytes.
-
A stock solution of the enzyme is prepared in a suitable buffer (e.g., Tris-HCl).
-
This compound and the reference inhibitor (Acetazolamide) are dissolved in DMSO to prepare stock solutions, which are then serially diluted to various concentrations.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate.
-
To each well, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor or vehicle (DMSO for control).
-
The plate is incubated to allow for enzyme-inhibitor interaction.
-
The reaction is initiated by adding the substrate, 4-nitrophenyl acetate (NPA).
-
The hydrolysis of NPA to 4-nitrophenolate is monitored by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (100% activity).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cholinesterase (AChE and BChE) Inhibition Assay
This assay is based on the Ellman's method.
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare stock solutions of AChE (from Electrophorus electricus) and BChE (from equine serum) in the phosphate buffer.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a fresh solution of the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).
-
Dissolve this compound and the reference inhibitor (Tacrine) in DMSO and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, enzyme solution (AChE or BChE), and varying concentrations of the inhibitor or vehicle.
-
Incubate the mixture.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
-
The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the absorbance measurements.
-
Determine the percentage of inhibition for each concentration of the inhibitor.
-
Calculate the IC₅₀ value using a dose-response curve as described for the carbonic anhydrase assay.
-
In Silico Molecular Docking Protocol
-
Protein and Ligand Preparation:
-
The 3D crystal structures of the target enzymes (hCA I, hCA II, AChE, BChE) are obtained from the Protein Data Bank (PDB).
-
The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The 3D structure of this compound is generated and optimized for its lowest energy conformation.
-
-
Docking Simulation:
-
A molecular docking software (e.g., AutoDock, Schrödinger Maestro) is used to predict the binding pose of this compound within the active site of each enzyme.
-
The active site is defined based on the co-crystallized ligand in the PDB structure or known catalytic residues.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
The predicted binding poses with the best scores are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues of the enzyme.
-
This analysis provides insights into the molecular basis of the observed inhibitory activity.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling tomorrow: Carbonic anhydrase activators and inhibitors pioneering new frontiers in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Activators for Neurodegeneration: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
hCAII-IN-8: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the target selectivity profile of hCAII-IN-8, a known inhibitor of human Carbonic Anhydrase II (hCAII). Given the therapeutic potential of carbonic anhydrase inhibitors in a range of diseases, including glaucoma, epilepsy, and certain cancers, a thorough understanding of a compound's selectivity is paramount for predicting its efficacy and potential off-target effects. This guide synthesizes available quantitative data, outlines key experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
| Target | IC50 Value | Notes |
| hCA II | 0.18 µM (180 nM) | Primary target. |
| hCA I | 21.35 ± 0.39 nM | Also shows potent inhibition. |
| AChE (Acetylcholinesterase) | 46.27 ± 0.75 nM | Off-target activity observed. |
| BChE (Butyrylcholinesterase) | 43.38 ± 0.83 nM | Off-target activity observed. |
Table 1: Summary of known IC50 values for this compound against various enzyme targets. Data for hCA I, AChE, and BChE are from a commercial vendor and should be considered in that context.
Illustrative Selectivity Profile: Acetazolamide
To provide a clearer understanding of a comprehensive selectivity profile for a carbonic anhydrase inhibitor, the inhibition constants (Ki) for the well-characterized, clinically used drug Acetazolamide (AZM) are presented below. This table serves as an example to illustrate the data required for a full selectivity assessment.
| Target Isoform | Inhibition Constant (Ki) |
| hCA I | 250 nM |
| hCA II | 12 nM |
| hCA IV | 74 nM |
| hCA IX | 25 nM (reported in a study with ruthenium complexes) |
| hCA XII | 5.7 nM (reported in a study with ruthenium complexes) |
Table 2: Illustrative example of a selectivity profile for the well-characterized carbonic anhydrase inhibitor, Acetazolamide (AZM).[2][3] This data is not for this compound.
Experimental Protocols
A precise and reproducible experimental methodology is critical for determining the inhibitory activity and selectivity of compounds like this compound.
Determination of hCAII Inhibition (IC50)
A common method for assessing the inhibitory potency of compounds against hCAII is a colorimetric assay using the esterase activity of the enzyme.
Principle: hCAII exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate to p-nitrophenolate, a yellow-colored product that absorbs light at 405 nm. The rate of p-nitrophenolate formation is proportional to the enzyme's activity. An inhibitor will decrease this rate.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0)
-
This compound or other test compounds, serially diluted
-
Substrate: p-nitrophenyl acetate (p-NPA)
-
96-well clear-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of recombinant hCAII in the assay buffer to a final concentration of 40 nM.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
Pre-incubation: In a 96-well plate, add the hCAII solution to wells containing the various concentrations of the inhibitor. Also, prepare control wells with the enzyme and buffer only (no inhibitor) and blank wells with buffer only. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-nitrophenyl acetate substrate to all wells to a final concentration of 500 µM. The total volume per well should be standardized (e.g., 100 µL).
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time (e.g., every minute for 15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the uninhibited control (V₀).
-
Plot the percentage of inhibition [(V₀ - V) / V₀] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Broader Selectivity Profiling
To establish a comprehensive selectivity profile, the inhibitor should be tested against a panel of all available human carbonic anhydrase isoforms. The following methods are commonly employed:
-
Stopped-Flow CO₂ Hydration Assay: This is the gold standard for measuring the catalytic activity of CAs. It measures the pH change that occurs during the rapid, enzyme-catalyzed hydration of CO₂. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of the enzyme and substrate. Inhibition constants (Ki) are determined by measuring the enzymatic activity at various inhibitor concentrations.
-
Thermal Shift Assay (TSA): This biophysical technique measures the change in the thermal stability of a protein upon ligand binding. An inhibitor that binds to and stabilizes the enzyme will increase its melting temperature (Tm). This method can be used in a high-throughput format to screen for binders.
Visualizing Pathways and Workflows
hCAII Signaling and Inhibition
Human Carbonic Anhydrase II plays a crucial role in cellular pH regulation by catalyzing the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The bicarbonate produced is then transported across the cell membrane by anion exchangers, such as Band 3 (AE1), while the protons can be extruded by Na+/H+ exchangers like NHE1. This coordinated activity, sometimes referred to as a "transport metabolon," is essential for maintaining cellular homeostasis. This compound, by inhibiting the enzymatic activity of hCAII, can disrupt this delicate balance.
References
- 1. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
hCAII-IN-8: A Potent and Selective Inhibitor of Carbonic Anhydrase II
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor hCAII-IN-8 for two key human carbonic anhydrase isoforms, hCA I and hCA II. Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Isoforms hCA I and hCA II are both widely expressed, but differences in their kinetic properties and tissue distribution make the development of isoform-selective inhibitors a key objective in drug discovery to minimize off-target effects.
Comparative Binding Affinity of this compound
This compound has been identified as a potent inhibitor of human carbonic annhydrase II (hCA II).[1][2] A closely related compound, designated hCAI/II-IN-8, has demonstrated inhibitory activity against both hCA I and hCA II, with a notable preference for the latter. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data indicates that hCAI/II-IN-8 is approximately 3-fold more selective for hCA II over hCA I under the tested conditions. Another report identifies this compound as a highly selective inhibitor of hCA II with an IC50 value of 0.18 µM.[1]
| Isoform | Inhibitor | IC50 (nM) |
| hCA I | hCAI/II-IN-8 | 21.35 ± 0.39[3] |
| hCA II | hCAI/II-IN-8 | 7.12 ± 0.12[3] |
| hCA II | This compound | 180[1] |
Table 1: Inhibitory Potency of this compound and a Related Analog against hCA I and hCA II.
Experimental Protocol: Determination of Inhibitory Activity
The inhibitory activity of compounds against hCA I and hCA II is commonly determined using a spectrophotometric assay that monitors the enzymatic hydrolysis of a substrate, such as p-nitrophenyl acetate (p-NPA). The general steps for such an assay are outlined below.
Principle
Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol and acetate. The product, p-nitrophenol, is a chromophore that can be quantified by measuring its absorbance at a specific wavelength, typically around 400 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is used to determine the inhibitory potency (e.g., IC50 or Ki).
Materials and Reagents
-
Purified recombinant human carbonic anhydrase I (hCA I) and human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Inhibitor compound (this compound)
-
Buffer solution (e.g., 50 mM Tris-sulfate, pH 7.6)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Assay Procedure
-
Enzyme and Inhibitor Preparation : Prepare stock solutions of the hCA enzymes and the inhibitor in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture : In a 96-well plate, add the buffer solution.
-
Inhibitor Addition : Add varying concentrations of the inhibitor to the wells. Include a control group with no inhibitor.
-
Enzyme Addition : Add a fixed concentration of the hCA enzyme (either hCA I or hCA II) to each well.
-
Pre-incubation : Incubate the enzyme and inhibitor mixture for a defined period at a controlled temperature to allow for binding.
-
Initiation of Reaction : Add the p-NPA substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement : Immediately begin monitoring the change in absorbance at 400 nm over time using a microplate reader.
-
Data Analysis : Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Experimental and Logical Relationships
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Unveiling the Off-Target Profile of hCAII-IN-8: A Technical Examination of Cholinesterase Inhibition
For Immediate Release
A deep dive into the inhibitory effects of hCAII-IN-8 on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) reveals notable off-target activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and the broader implications for the selectivity of carbonic anhydrase inhibitors.
This compound, a potent inhibitor of human carbonic anhydrase II (hCA II), has been identified to possess significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic nervous system. This off-target activity warrants careful consideration in the development and application of this compound and related sulfonamide-based inhibitors.
Quantitative Analysis of Off-Target Inhibition
Biochemical assays have quantified the inhibitory potency of this compound against its primary target, hCA II, as well as its off-targets, AChE and BChE. The half-maximal inhibitory concentrations (IC50) are summarized below, providing a clear comparison of the compound's activity across these enzymes. The data indicates that while this compound is most potent against its intended target, its inhibitory effects on both AChE and BChE are in the nanomolar range, highlighting a significant potential for cross-reactivity.
| Target Enzyme | IC50 (nM) | Primary Target/Off-Target |
| Human Carbonic Anhydrase I (hCA I) | 21.35 ± 0.39 | Primary Target |
| Human Carbonic Anhydrase II (hCA II) | 7.12 ± 0.12 | Primary Target |
| Acetylcholinesterase (AChE) | 46.27 ± 0.75 | Off-Target |
| Butyrylcholinesterase (BChE) | 43.38 ± 0.83 | Off-Target |
Logical Relationship of this compound Inhibition
The following diagram illustrates the established inhibitory relationships of this compound with its primary and off-target enzymes.
Experimental Protocols for Cholinesterase Inhibition Assays
The determination of AChE and BChE inhibition by this compound is typically performed using a modified Ellman's method. This spectrophotometric assay is a widely accepted standard for measuring cholinesterase activity.
Principle of the Ellman's Method:
The assay measures the activity of cholinesterases by quantifying the rate of production of thiocholine. The enzyme hydrolyzes a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be detected by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the enzyme activity.
General Experimental Workflow:
The following diagram outlines a typical workflow for assessing the inhibitory effect of a compound on cholinesterase activity.
Detailed Methodological Steps:
-
Reagent Preparation: All solutions are typically prepared in a phosphate buffer (e.g., 0.1 M, pH 8.0). Stock solutions of the test compound (this compound), DTNB, and the respective substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) are prepared in appropriate solvents and diluted to the final desired concentrations.
-
Assay Plate Setup: The assay is performed in a 96-well microplate. Each well designated for the inhibition assay contains the phosphate buffer, the cholinesterase enzyme solution, and varying concentrations of this compound. Control wells containing the enzyme and buffer without the inhibitor are also included to measure 100% enzyme activity. Blank wells containing all components except the enzyme are used for background correction.
-
Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of a mixture of DTNB and the appropriate substrate to all wells. The absorbance at 412 nm is then measured immediately and at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of this compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Implications
The significant inhibitory activity of this compound against both AChE and BChE underscores the importance of comprehensive off-target profiling in drug discovery. For researchers utilizing this compound as a chemical probe for carbonic anhydrase II, awareness of its potent effects on cholinesterases is crucial for the accurate interpretation of experimental results. In the context of drug development, this off-target activity may represent a liability, potentially leading to unintended cholinergic side effects. Conversely, for certain therapeutic applications, this polypharmacology could be leveraged. Further studies are warranted to fully elucidate the in vivo consequences of this off-target profile and to guide the design of more selective hCA II inhibitors.
An In-Depth Technical Guide to hCAII-IN-8: Chemical Properties and Solubility for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of hCAII-IN-8, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). This document is intended to serve as a valuable resource for researchers in academia and industry, offering detailed information for the effective use of this compound in drug discovery and development.
Core Chemical Properties
This compound, a benzamide derivative, is a solid at room temperature.[1] Its fundamental chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide | Chemdiv |
| CAS Number | 952306-80-8 | [2] |
| Molecular Formula | C₁₅H₁₆N₂O₅S | [2] |
| Molecular Weight | 336.36 g/mol | [2] |
| Physical Appearance | Solid | [1] |
| Purity | 99.41% | MedChemExpress |
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental settings. Detailed solubility data is provided in the following table. It is highly soluble in dimethyl sulfoxide (DMSO).[2] For aqueous solutions, the use of co-solvents such as SBE-β-CD can significantly enhance solubility.
| Solvent | Solubility | Concentration (Molar) | Method | Source |
| DMSO | 125 mg/mL | 371.63 mM | Ultrasonic assistance may be needed. | [2] |
| 20% SBE-β-CD in Saline | ≥ 2.08 mg/mL | ≥ 6.18 mM | A 100 µL DMSO stock solution (20.8 mg/mL) is added to 900 µL of 20% SBE-β-CD in saline. | MedChemExpress |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, or 3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide, can be achieved through the reaction of 3,4-dimethoxybenzoyl chloride with 4-aminobenzenesulfonamide. Below is a representative protocol based on the synthesis of similar benzamide sulfonamide derivatives.
Materials:
-
3,4-dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
4-aminobenzenesulfonamide (sulfanilamide)
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, react 3,4-dimethoxybenzoic acid with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess reagent and solvent are then removed under reduced pressure to yield the crude 3,4-dimethoxybenzoyl chloride.
-
Amide Coupling: In a separate flask, dissolve 4-aminobenzenesulfonamide in anhydrous DCM or THF containing a base such as pyridine. Cool the solution in an ice bath.
-
Slowly add a solution of the 3,4-dimethoxybenzoyl chloride in the same solvent to the cooled sulfanilamide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Determination of Melting Point (Capillary Method)
The melting point is a crucial physical property for assessing the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[3][4]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to about 10-15°C below the expected melting point.
-
Heat at a rate of approximately 1-2°C per minute.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
-
Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete melting. For a pure compound, this range is typically narrow (0.5-2°C).
Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous buffer, which is essential for designing in vitro and in vivo experiments.
Materials:
-
This compound
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
DMSO (for stock solution)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. A small percentage of DMSO (e.g., 1-5%) can be used to aid initial dispersion, but the final concentration should be noted.
-
Equilibration: Place the vials on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC or UV-Vis spectrophotometry method. A standard curve of the compound in the same buffer should be prepared for accurate quantification.
-
Reporting: Express the solubility in mg/mL or µM.
Biological Context and Signaling
hCAII is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7][8] This activity is crucial for maintaining pH homeostasis in various tissues. In the context of cancer, the tumor microenvironment is often acidic due to altered metabolism.[9] hCAII, along with other isoforms like hCAIX, plays a role in regulating both intracellular and extracellular pH, which can impact tumor cell survival, proliferation, and invasion.[9][10][11]
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[7][12] Inhibition of hCAII can lead to alterations in intracellular pH, which may, in turn, affect the activity of pH-sensitive signaling molecules within the PI3K/Akt pathway. By disrupting pH homeostasis, hCAII inhibitors like this compound can potentially interfere with these pro-survival signals in cancer cells.
hCAII Inhibition and Potential Downstream Effects
Caption: Potential impact of this compound on cellular signaling.
Experimental Workflow for In Vitro Evaluation
A typical workflow to evaluate the in vitro effects of this compound on cancer cells is outlined below.
In Vitro Evaluation Workflow for this compound
Caption: A standard workflow for the in vitro assessment of this compound.
Cytotoxicity Assay (e.g., CCK-8)
This assay determines the concentration of this compound that inhibits cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. Add the diluted compound to the cells.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to assess the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/Akt signaling pathway.
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations for a defined time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), and other relevant pathway proteins. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. thinksrs.com [thinksrs.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high throughput yeast-based screening assay for human carbonic anhydrase isozyme II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: hCAII-IN-8, a Selective Inhibitor of Human Carbonic Anhydrase II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hCAII-IN-8, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). This document details its chemical properties, mechanism of action, relevant signaling pathways, and a generalized experimental protocol for assessing its inhibitory activity.
Core Data Presentation
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 952306-80-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₆N₂O₅S | [3][4] |
| Molecular Weight | 336.36 g/mol | [3][4][5] |
| Chemical Name | 3,4-Dimethoxy-N-(3-sulfamoylphenyl)benzamide | [3] |
| IC₅₀ (hCAII) | 0.18 µM | [1][4] |
| SMILES | C(NC1=CC(S(N)(=O)=O)=CC=C1)(=O)C2=CC(OC)=C(OC)C=C2 | [4] |
Signaling Pathways and Mechanism of Action
Human carbonic anhydrase II (hCAII) is a zinc metalloenzyme that plays a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7][8] This reaction is fundamental to pH regulation, CO₂ transport, ion exchange, and bone resorption.[7][8][9]
The catalytic activity of hCAII is centered around a zinc ion located in the active site, which is coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the nucleophile that attacks carbon dioxide.
This compound, being a sulfonamide-based inhibitor, is believed to exert its inhibitory effect by coordinating with the zinc ion in the active site. The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule, thereby preventing the catalytic hydration of carbon dioxide.[7][10] This inhibition of hCAII can have significant effects on downstream signaling pathways and physiological processes that are dependent on its catalytic activity. For instance, inhibition of renal hCAII can lead to a decrease in bicarbonate reabsorption, while in bone, it can impair the bone-resorbing function of osteoclasts.[9]
Experimental Protocols
The inhibitory activity of this compound against hCAII is typically determined using an esterase activity assay. The following is a generalized protocol based on the colorimetric detection of the hydrolysis of 4-nitrophenyl acetate (p-NPA).[6][11]
Principle:
Carbonic anhydrase II exhibits esterase activity, catalyzing the hydrolysis of the colorless substrate 4-nitrophenyl acetate (p-NPA) to the yellow-colored product 4-nitrophenolate. The rate of this reaction, monitored by the increase in absorbance at 400-405 nm, is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of hydrolysis is reduced.[6]
Materials and Reagents:
-
Human Carbonic Anhydrase II (hCAII) enzyme
-
This compound (or other test inhibitors)
-
4-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6]
-
Solvent for inhibitor and substrate (e.g., DMSO or acetonitrile)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCAII in assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent.
-
Prepare a stock solution of this compound and a range of serial dilutions in the same solvent.
-
-
Assay Setup (in a 96-well plate):
-
Blank (No Enzyme): Assay Buffer + Substrate Solution.
-
Enzyme Control (No Inhibitor): Assay Buffer + Enzyme Solution + Solvent Control + Substrate Solution.
-
Inhibitor Wells: Assay Buffer + Enzyme Solution + this compound dilution + Substrate Solution.
-
Positive Control (Optional): Assay Buffer + Enzyme Solution + a known hCAII inhibitor (e.g., Acetazolamide) + Substrate Solution.
-
-
Incubation:
-
Add the assay buffer, enzyme solution, and inhibitor (or solvent control) to the appropriate wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).[11]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. calpaclab.com [calpaclab.com]
- 4. molnova.com [molnova.com]
- 5. shengdapharm.com [shengdapharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.com [abcam.com]
In Vitro Inhibitory Activity of hCAII-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro inhibitory activity of hCAII-IN-8, a potent and selective inhibitor of human carbonic anhydrase II (hCAII). This document outlines its inhibitory potency, the experimental protocols for its characterization, and the underlying mechanism of action.
Core Inhibitory Data
This compound demonstrates significant and selective inhibitory activity against human carbonic anhydrase II. The primary metric for its potency is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target | IC50 Value (µM) |
| This compound | hCA II | 0.18 |
Table 1: In vitro inhibitory activity of this compound against human carbonic anhydrase II.[1][2]
Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
The in vitro inhibitory activity of this compound is typically determined using a colorimetric assay that monitors the esterase activity of hCAII.[3][4] This method relies on the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenolate, which can be quantified spectrophotometrically.[3][4]
Materials and Reagents
-
Enzyme Solution: Purified recombinant human carbonic anhydrase II (hCAII) at a stock concentration of approximately 0.3 mg/mL, diluted to a final assay concentration of around 40 nM.[3][4]
-
Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) dissolved in acetonitrile or DMSO.[3]
-
Inhibitor Stock Solution: this compound dissolved in DMSO to create a high-concentration stock.
-
Positive Control: Acetazolamide (a known pan-carbonic anhydrase inhibitor).[4]
-
Microplate: 96-well, clear-bottom polystyrene plate.[4]
-
Spectrophotometer: Plate reader capable of measuring absorbance at 400-405 nm.[3][4]
Assay Procedure
-
Preparation of Reagents: Prepare fresh dilutions of the enzyme, substrate, and inhibitor solutions. A series of dilutions of the this compound stock solution are made to determine the IC50 value.[3]
-
Enzyme-Inhibitor Pre-incubation: In the wells of the 96-well plate, add the assay buffer, followed by the diluted this compound solutions (or DMSO for the control wells). Then, add the diluted hCAII enzyme solution to all wells except the blank. The plate is then incubated for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the p-NPA substrate solution to all wells.[3]
-
Data Acquisition: The plate is immediately placed in the spectrophotometer, and the absorbance at 400-405 nm is measured kinetically over a set period (e.g., 15 minutes).[4]
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro hCAII inhibition assay.
Caption: A high-level workflow for the in vitro carbonic anhydrase II inhibition assay.
Mechanism of Action: Sulfonamide Inhibition of hCAII
This compound is an amide and a member of the sulfonamide class of inhibitors.[1] The inhibitory mechanism of sulfonamides against carbonic anhydrases is well-established. These inhibitors act by coordinating to the zinc ion (Zn2+) located at the active site of the enzyme.[4] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic activity of hCAII, thereby preventing the hydration of carbon dioxide to bicarbonate.[4]
The following diagram illustrates the binding of a sulfonamide inhibitor to the active site of hCAII.
Caption: Sulfonamide inhibitor binding to the zinc ion in the hCAII active site.
References
Methodological & Application
Application Notes and Protocols for hCAII-IN-8 in Carbonic Anhydrase Function Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hCAII-IN-8, a potent and selective inhibitor of human carbonic anhydrase II (hCAII), in research and drug development. This document outlines the mechanism of action, key applications, and detailed experimental protocols for studying hCAII function.
This compound is a highly selective amide-based inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme that plays a critical role in a wide range of physiological processes.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCAII is essential for maintaining pH homeostasis, facilitating ion transport, and participating in biosynthetic reactions.[3] Dysregulation of hCAII activity has been implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer, making it a significant target for therapeutic intervention.[4]
Mechanism of Action
This compound, like other sulfonamide-based inhibitors, functions by coordinating to the zinc ion (Zn²⁺) located in the active site of the enzyme.[4][5] This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic activity, thereby inhibiting the enzyme's ability to hydrate carbon dioxide. The high selectivity of this compound for the CAII isoform makes it a valuable tool for dissecting the specific roles of this enzyme in complex biological systems.
Data Presentation
Inhibitor Potency and Selectivity
The following table summarizes the inhibitory activity of this compound against human carbonic anhydrase II and provides a comparison with other commonly used CAII inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| This compound | hCAII | IC50: 0.18 µM[1][2][6][7] | A highly selective amide-based inhibitor. |
| hCAI/II-IN-8 | hCAI, hCAII | IC50: 21.35 nM (hCAI), 7.12 nM (hCAII)[8] | A hydrazide derivative with potent inhibition of both CAI and CAII. |
| Brinzolamide | hCAII | IC50: 3.19 nM[9] | A potent and selective inhibitor used in the treatment of glaucoma. |
| Dorzolamide | hCAII, hCA IV | Ki: 1.9 nM (hCAII), 31 nM (hCAIV)[10] | A water-soluble and potent inhibitor used as an anti-glaucoma agent. |
| Methazolamide | hCAI, hCAII, bCA IV | Ki: 50 nM (hCAI), 14 nM (hCAII), 36 nM (bCAIV)[10] | A carbonic anhydrase inhibitor with broad isoform activity. |
| Acetazolamide | Broad CA inhibitor | - | One of the earliest approved carbonic anhydrase inhibitors with a broad spectrum of activity.[11] |
Experimental Protocols
In Vitro Carbonic Anhydrase Activity Assay (Esterase Activity)
This protocol describes the measurement of the esterase activity of hCAII using p-nitrophenyl acetate (p-NPA) as a substrate and can be adapted to determine the IC50 value of this compound. The assay is based on the principle that CAII can hydrolyze p-NPA to p-nitrophenol, which can be monitored spectrophotometrically.[12][13]
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-415 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCAII in Tris-HCl buffer. The final concentration in the assay will typically be in the nanomolar range.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in DMSO to create a range of concentrations for the IC50 determination.
-
Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile or acetone. The final concentration in the assay is typically in the millimolar range.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
hCAII enzyme solution
-
A specific concentration of this compound (or DMSO for the control)
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the p-NPA substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-415 nm over time (kinetic mode). The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Assay: Measurement of Intracellular pH (pHi)
This protocol describes how to assess the effect of this compound on intracellular pH using the fluorescent dye 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein Acetoxymethyl Ester (BCECF-AM).[6][9][10][11][14]
Materials:
-
Cells expressing hCAII (e.g., HEK293, cancer cell lines)
-
This compound
-
BCECF-AM
-
HEPES-buffered saline (HBS) or other suitable buffer
-
DMSO
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate media until they reach the desired confluency.
-
-
Dye Loading:
-
Prepare a stock solution of BCECF-AM in DMSO.
-
Dilute the BCECF-AM stock solution in HBS to the final working concentration (typically 1-5 µM).
-
Wash the cells with HBS and then incubate them with the BCECF-AM loading solution at 37°C for 30-60 minutes.
-
-
Inhibitor Treatment:
-
Wash the cells to remove excess dye.
-
Incubate the cells with this compound at the desired concentration in HBS. Include a DMSO control.
-
-
Measurement of Intracellular pH:
-
Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.
-
A calibration curve can be generated using buffers of known pH in the presence of a protonophore like nigericin to convert the fluorescence ratio to absolute pHi values.
-
Cell Proliferation Assay (MTT Assay)
This protocol is used to evaluate the effect of this compound on the proliferation and viability of cancer cells. The MTT assay measures the metabolic activity of cells, which is often correlated with cell number.[1][15][16][17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with different concentrations of the inhibitor. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value for cell proliferation.
-
Signaling Pathways and Experimental Workflows
Mechanism of hCAII Inhibition
The following diagram illustrates the fundamental mechanism of action of sulfonamide-based inhibitors like this compound on carbonic anhydrase II.
Caption: Mechanism of hCAII inhibition by this compound.
CAII-Mediated Intracellular pH Regulation and Downstream Signaling
This diagram illustrates how hCAII regulates intracellular pH and how this can influence downstream signaling pathways, such as the JNK pathway.
Caption: hCAII's role in pH regulation and JNK signaling.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow for characterizing the effects of this compound.
Caption: Workflow for this compound evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proton Transport in Cancer Cells: The Role of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structure of Carbonic Anhydrase II in Complex with an Activating Ligand: Implications in Neuronal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for Measurement of Intracellular pH [en.bio-protocol.org]
- 7. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for Measurement of Intracellular pH [bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 15. protocols.io [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for h-CAII-IN-8 Enzyme Inhibition Assay
These application notes provide a detailed protocol for determining the inhibitory activity of hCAII-IN-8 against human carbonic anhydrase II (hCAII) using a colorimetric assay. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Human carbonic anhydrase II (hCAII) is a zinc-metalloenzyme that plays a crucial role in various physiological processes, including pH homeostasis, CO2 transport, and respiration.[1] Its involvement in pathological conditions such as glaucoma, epilepsy, and some cancers has made it a significant therapeutic target.[1] this compound is a potent and highly selective amide inhibitor of hCAII.[2] This document describes a robust and reproducible method to characterize the inhibitory potency of this compound by monitoring the esterase activity of hCAII.
The assay is based on the enzymatic hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to a yellow-colored product, 4-nitrophenol.[1] The rate of formation of 4-nitrophenol is monitored spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the rate of this reaction decreases, and the extent of this decrease is proportional to the inhibitor's concentration and potency.[1]
Signaling Pathway of Carbonic Anhydrase II
The catalytic activity of hCAII is fundamental to cellular pH regulation. The enzyme catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+). This reaction is a critical step in the transport of CO2 from tissues to the lungs and in maintaining the acid-base balance in various tissues and biological fluids.
References
Application of hCAII-IN-8 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAII-IN-8 is a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous enzyme in the central nervous system (CNS).[1] Carbonic anhydrases play a critical role in pH regulation, CO2 transport, and various physiological processes within the brain.[2][3] Dysregulation of CAII activity has been implicated in a range of neurological disorders, including epilepsy, Alzheimer's disease, and cerebral ischemia, making it a compelling target for therapeutic intervention.[4][5] These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience research, complete with detailed experimental protocols and visual guides to relevant signaling pathways and workflows.
Data Presentation
Inhibitory Activity of this compound
| Compound | Target | IC50 (μM) | Assay Conditions | Reference |
| This compound | hCA II | 0.18 | The half maximal inhibitory concentration (IC50) was determined against human carbonic anhydrase II. Specific assay conditions were not detailed in the initial source but are typically determined using a p-nitrophenyl acetate hydrolysis assay. | [1] |
Signaling Pathways and Mechanisms
CAII-Modulated Neuronal Signaling
Carbonic anhydrase II is a key player in maintaining pH homeostasis in neurons, which is crucial for regulating neuronal excitability.[2][3] By catalyzing the reversible hydration of CO2 to bicarbonate and a proton, CAII influences both intracellular and extracellular pH.[6] Alterations in pH can, in turn, modulate the activity of various ion channels and receptors, thereby affecting neuronal signaling.
One significant mechanism involves the interaction of CAII with monocarboxylate transporters (MCTs). CAII can form a functional complex with MCT1 and MCT4, enhancing the transport of lactate, a crucial energy substrate for neurons.[7][8][9] This interaction is particularly important in the astrocyte-neuron lactate shuttle, where astrocytes provide lactate to neurons for energy. The binding of CAII to MCTs is non-catalytic and relies on a specific acidic amino acid cluster on the C-terminus of the transporter.[7][8]
Inhibition of CAII with this compound can disrupt these processes, leading to alterations in neuronal pH, energy metabolism, and excitability. This makes this compound a valuable tool for investigating the role of CAII in both normal brain function and in pathological conditions.
Experimental Protocols
In Vitro Carbonic Anhydrase Activity Assay
This protocol is adapted from the Wilbur-Anderson method and is used to determine the inhibitory effect of this compound on CAII activity.[10]
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound
-
Tris-HCl buffer (20 mM, pH 8.3)
-
CO2-saturated water (substrate)
-
pH meter with a data recording function
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
Chill the Tris-HCl buffer and CO2-saturated water in an ice bath to 0-4°C.
-
In a chilled reaction vessel with a stir bar, add 3 mL of the Tris-HCl buffer.
-
Add a specific amount of hCAII enzyme solution to the buffer.
-
Add the desired concentration of this compound or vehicle control (DMSO) and incubate for a predetermined time (e.g., 15 minutes) on ice.
-
Place the pH electrode into the solution and start stirring.
-
Initiate the reaction by adding 2 mL of CO2-saturated water.
-
Record the time it takes for the pH to drop from 8.3 to 6.3.
-
Calculate the enzyme activity and the percentage of inhibition by this compound. The Wilbur-Anderson unit is defined as (T0 - T) / T0, where T0 is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.
Neuronal Cell Culture and Treatment
This protocol describes the general procedure for treating primary or cultured neuronal cells with this compound to study its effects on cellular processes.[11][12][13]
Materials:
-
Primary neurons or neuronal cell line (e.g., SH-SY5Y)
-
Appropriate neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
Poly-D-lysine coated culture plates/coverslips
-
This compound stock solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture neuronal cells on poly-D-lysine coated plates or coverslips according to standard protocols.
-
Allow the cells to adhere and differentiate for the desired period.
-
Prepare working concentrations of this compound in the culture medium. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the cells can be processed for various downstream analyses, such as viability assays (MTT, LDH), immunocytochemistry, Western blotting, or measurement of intracellular pH.
In Vivo Administration in a Mouse Model of Neurological Disease
This protocol provides a general guideline for the administration of a carbonic anhydrase inhibitor in a mouse model, which can be adapted for this compound.[4][14][15]
Materials:
-
Transgenic or disease-induced mouse model (e.g., ischemic stroke model, Alzheimer's model)
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)
-
Administration equipment (e.g., intraperitoneal injection needles, oral gavage tubes)
Procedure:
-
Determine the appropriate dose of this compound based on preliminary in vitro data and literature on similar compounds.
-
Prepare the dosing solution of this compound in the chosen vehicle. Ensure complete dissolution.
-
Administer this compound to the mice via the chosen route (e.g., intraperitoneal injection, oral gavage). Administer the vehicle solution to the control group.
-
Follow the predetermined dosing schedule (e.g., once daily for a specific number of weeks).
-
Monitor the animals for any adverse effects throughout the study.
-
At the end of the treatment period, perform behavioral tests to assess cognitive or motor function.
-
Euthanize the animals and collect brain tissue for histological (e.g., infarct volume, plaque load) and biochemical (e.g., protein expression, enzyme activity) analyses.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.
Conclusion
This compound represents a valuable pharmacological tool for dissecting the multifaceted roles of carbonic anhydrase II in the central nervous system. Its selectivity allows for targeted investigation into the consequences of CAII inhibition on neuronal function and survival. The protocols and information provided herein offer a solid foundation for researchers to explore the therapeutic potential of this compound in various neurological disorders. As with any experimental work, appropriate optimization of the provided protocols for specific experimental systems is recommended.
References
- 1. This compound [shop.labclinics.com]
- 2. Carbonic anhydrases and brain pH in the control of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The role of membrane acid/base transporters and carbonic anhydrases for cellular pH and metabolic processes [frontiersin.org]
- 7. Analysis of the Binding Moiety Mediating the Interaction between Monocarboxylate Transporters and Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Carbonic anhydrase II enhances activity of monocarboxylate transporters via direct interaction [frontiersin.org]
- 9. Astrocytes and neurons communicate via a monocarboxylic acid shuttle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dokumen.pub [dokumen.pub]
- 12. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Protective effects of carbonic anhydrase inhibition in brain ischaemia in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of the Dose-Response Curve for the hCAII Inhibitor, hCAII-IN-8
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the dose-response curve and IC50 value of hCAII-IN-8, an inhibitor of human Carbonic Anhydrase II (hCAII). The protocol is based on a well-established in vitro biochemical assay that measures the esterase activity of hCAII. Included are a summary of known quantitative data, a step-by-step experimental procedure, data analysis guidelines, and diagrams illustrating the experimental workflow and the physiological context of hCAII.
Introduction
Human Carbonic Anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in fundamental physiological processes.[1] It catalyzes the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3] This reaction is essential for pH regulation, ion transport, respiration, and bone resorption.[1][4] Due to its involvement in various pathologies, including glaucoma, epilepsy, and certain types of cancer, hCAII is a significant therapeutic target.[1][5]
Quantitative Data Summary
| Parameter | Target Enzyme | Value | Source |
| IC50 | hCAII (human) | 7.12 ± 0.12 nM | [6] |
| IC50 | hCAII (human) | 0.18 µM (180 nM) | [7][8] |
| IC50 | hCAI (human) | 21.35 ± 0.39 nM | [6] |
| IC50 | AChE (Acetylcholinesterase) | 46.27 ± 0.75 nM | [6] |
| IC50 | BChE (Butyrylcholinesterase) | 43.38 ± 0.83 nM | [6] |
Principle of the Assay
The dose-response determination relies on a colorimetric biochemical assay. In addition to its physiological CO₂ hydration activity, hCAII can hydrolyze esters.[10][11] The assay uses p-nitrophenyl acetate (p-NPA) as a substrate.[1][9] hCAII catalyzes the hydrolysis of p-NPA into acetate and p-nitrophenolate. The product, p-nitrophenolate, is a yellow-colored compound that can be quantified by measuring its absorbance at approximately 400-405 nm.[1][12]
In the presence of an inhibitor like this compound, the rate of p-NPA hydrolysis is reduced. By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value is calculated.
Experimental Workflow
The overall workflow for the determination of the this compound dose-response curve is depicted in the following diagram.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format.
5.1 Materials and Reagents
-
Recombinant Human Carbonic Anhydrase II (hCAII), ≥3000 W-A units/mg
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
HEPES or Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Bovine Serum Albumin (BSA, optional, to prevent enzyme adsorption)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 400-405 nm
5.2 Reagent Preparation
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.4-8.0.[1][13] Prepare 500 mL and filter-sterilize. Store at 4°C. Adding 0.1% BSA is optional but recommended.
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound powder in 100% DMSO to make a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
hCAII Enzyme Stock Solution (e.g., 1 mg/mL): Reconstitute lyophilized hCAII in Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Working hCAII Solution (e.g., 40 nM): On the day of the experiment, dilute the hCAII stock solution in cold Assay Buffer to the final desired concentration.[1] The optimal concentration should be determined empirically to ensure the reaction velocity is in the linear range of the instrument.
-
p-NPA Substrate Solution (e.g., 10 mM): Prepare a 10 mM stock of p-NPA in a solvent like methanol or acetonitrile.[13] This solution should be prepared fresh. For the assay, it will be further diluted in the Assay Buffer.
5.3 Assay Procedure
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO. For a typical 10-point curve, a 1:3 or 1:5 dilution series is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare a DMSO-only control (for 0% inhibition).
-
-
Plate Setup (Final volume: 200 µL):
-
Add 2 µL of each inhibitor dilution (or DMSO control) to the appropriate wells of a 96-well plate.
-
Prepare a "no enzyme" control well containing 2 µL of DMSO for background subtraction (100% inhibition).
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of the working hCAII solution to all wells except the "no enzyme" control. Add 10 µL of Assay Buffer to the "no enzyme" well.
-
The total volume is now 190 µL.
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Prepare the final p-NPA working solution. For a final concentration of 500 µM in the well, you would need a 10X solution (5 mM) in Assay Buffer.
-
Using a multichannel pipette, add 10 µL of the p-NPA working solution to all wells to start the reaction.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 400 nm.
-
Kinetic Reading (Recommended): Read every 30-60 seconds for 10-15 minutes. The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Endpoint Reading: If a kinetic reading is not possible, incubate the plate for a fixed time (e.g., 15 minutes) and then read the final absorbance.
-
5.4 Data Analysis
-
Calculate Reaction Rates (V): For kinetic data, determine the slope (V = ΔAbs/Δt) for each well. For endpoint data, use the final absorbance value after subtracting the initial reading (if any).
-
Calculate Percentage Inhibition:
-
Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme))
-
V_inhibitor is the rate in the presence of this compound.
-
V_DMSO is the rate for the 0% inhibition control (enzyme + DMSO).
-
V_no_enzyme is the rate for the 100% inhibition control (background).
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use a non-linear regression curve fit, typically a sigmoidal model with a variable slope (four-parameter logistic fit), to analyze the data.[14]
-
The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
hCAII Catalytic Pathway and Physiological Role
The following diagram illustrates the fundamental catalytic reaction of hCAII and its role in regulating cellular pH.
This catalytic activity is crucial for maintaining a relatively alkaline intracellular pH while contributing to the acidification of the extracellular environment, a process often exploited by cancer cells to promote proliferation and metastasis.[5][15] Inhibitors like this compound block this activity, forming the basis for their therapeutic potential.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Characterization of Carbonic Anhydrase II (CA II) and Its Potential Involvement in Regulating Shell Formation in the Pacific Abalone, Haliotis discus hannai [frontiersin.org]
- 3. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase II - Wikipedia [en.wikipedia.org]
- 5. Carbonic anhydrase II. A novel biomarker for gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [shop.labclinics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Azobenzene-based inhibitors of human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Human Carbonic Anhydrase II (hCAII)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the Western blot analysis of human Carbonic Anhydrase II (hCAII), a key metalloenzyme involved in numerous physiological processes. While direct detection of hCAII in Western blotting is routinely achieved using specific antibodies, there is growing interest in the utility of small molecule inhibitors as chemical probes. Herein, we present a standard, robust protocol for the immunodetection of hCAII. Additionally, we explore the potential application of the selective inhibitor, hCAII-IN-8, in a competitive binding assay format to probe the interactions between antibodies and hCAII.
Introduction to this compound
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Human Carbonic Anhydrase II (hCAII) | [1][2] |
| IC50 for hCAII | 0.18 µM | [4] |
| Chemical Class | Amide | [3] |
| Primary Use | Enzyme Inhibition | [1] |
Standard Protocol: Western Blot Analysis of hCAII
This protocol details the standard procedure for the detection of hCAII in cell lysates or tissue homogenates using a specific primary antibody.
Materials and Reagents
Table 2: Reagents for Western Blotting
| Reagent | Purpose | Recommended Concentration/Supplier |
| Cell Lysis Buffer (RIPA or similar) | Protein extraction | Varies by supplier |
| Protease Inhibitor Cocktail | Prevent protein degradation | Varies by supplier |
| BCA Protein Assay Kit | Protein quantification | Varies by supplier |
| Laemmli Sample Buffer (4X) | Sample denaturation | Varies by supplier |
| Tris-Glycine SDS-PAGE Gels | Protein separation | 12% acrylamide recommended |
| Running Buffer (Tris-Glycine-SDS) | Electrophoresis | Varies by supplier |
| Transfer Buffer (Tris-Glycine-Methanol) | Protein transfer to membrane | Varies by supplier |
| PVDF or Nitrocellulose Membrane | Protein immobilization | 0.45 µm pore size |
| Blocking Buffer | Reduce non-specific binding | 5% non-fat dry milk or BSA in TBST |
| Primary Antibody (anti-hCAII) | hCAII detection | e.g., Rabbit polyclonal, Rockland Cat# 100-401-136 at 1:1000 dilution |
| Secondary Antibody (HRP-conjugated) | Signal amplification | e.g., Goat anti-rabbit HRP, diluted 1:5000 - 1:20,000 |
| TBST (Tris-Buffered Saline with Tween-20) | Washing | Varies by supplier |
| ECL Substrate | Chemiluminescent detection | Varies by supplier |
Experimental Workflow
Caption: Standard Western blot workflow for hCAII detection.
Detailed Protocol
-
Sample Preparation:
-
Lyse cells or tissues in ice-cold lysis buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane into a 12% Tris-Glycine SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom. A specific band for hCAII is expected at approximately 29 kDa.[5][6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody against hCAII (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Potential Application: this compound in a Competitive Western Blot Assay
While this compound cannot be used for direct detection, it can be employed in a competitive binding assay to confirm the specificity of an anti-hCAII antibody that binds to the active site or to probe the accessibility of the active site. The principle is that pre-incubation of the protein lysate with an excess of this compound will block the active site, potentially reducing the binding of an antibody that recognizes an epitope within or near this site.
Conceptual Workflow
References
Troubleshooting & Optimization
hCAII-IN-8 solubility issues in aqueous buffer
Welcome to the technical support center for hCAII-IN-8. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a compound with low aqueous solubility. It is highly soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2] For experimental use, it is standard practice to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into the final aqueous experimental buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a concentrated stock solution of this compound is DMSO.[1][2]
Q3: Is there quantitative data on the solubility of this compound?
A3: Yes, the solubility of this compound in DMSO has been determined. Please refer to the table below for details.
Data Presentation: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 125 | 371.63 | Ultrasonic treatment may be required to achieve complete dissolution.[1][2] |
Q4: How should I store this compound and its stock solutions?
A4: The solid powder of this compound should be stored at 4°C and protected from light.[1][2][3] Once dissolved in a solvent, the stock solution should be stored in aliquots to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to keep the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[2]
Troubleshooting Guide: Solubility Issues in Aqueous Buffer
This guide addresses the common issue of this compound precipitating when a stock solution is diluted into an aqueous buffer.
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer.
This is a frequent challenge encountered with hydrophobic small molecule inhibitors. The following steps can help you troubleshoot and resolve this issue.
Logical Troubleshooting Workflow
Below is a decision tree to guide you through the troubleshooting process.
Caption: Troubleshooting Decision Tree for this compound Precipitation.
Detailed Troubleshooting Steps:
-
Ensure Complete Dissolution of the Stock Solution:
-
Issue: The inhibitor may not be fully dissolved in the initial DMSO stock, leading to precipitation upon dilution.
-
Solution: Use sonication or gentle warming to ensure the this compound is completely dissolved in the DMSO stock solution.[1][2] Visually inspect the stock solution for any particulate matter before use.
-
-
Optimize the Dilution Process:
-
Issue: Rapidly adding the concentrated DMSO stock to the aqueous buffer can cause localized high concentrations of the inhibitor, leading to precipitation.
-
Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing.
-
-
Control the Final Concentration of Organic Solvent:
-
Issue: A high final concentration of the organic solvent (e.g., DMSO) can be toxic to cells or interfere with the assay.
-
Solution: The final concentration of DMSO in your experimental setup should typically be kept at or below 0.5% to avoid solvent-induced artifacts.[4] If necessary, prepare a more concentrated stock solution to minimize the volume added to the aqueous buffer.
-
-
Modify the Aqueous Buffer Composition:
-
Issue: The composition of the aqueous buffer can significantly impact the solubility of the inhibitor.
-
Solutions:
-
pH Adjustment: The solubility of compounds containing ionizable groups can be pH-dependent. If your experimental system allows, you can test a range of pH values for your buffer to see if it improves solubility.[4][5]
-
Co-solvents: The addition of a small amount of a water-miscible organic co-solvent to the final aqueous buffer can enhance the solubility of this compound.[5] Common co-solvents include ethanol or polyethylene glycol (PEG). It is essential to first verify the compatibility of the co-solvent with your specific assay.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder. The molecular weight of this compound is 336.36 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 3.36 mg of the compound.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic water bath for a few minutes to aid dissolution.[1][2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for using this compound in an in vitro enzymatic assay.
Caption: General Experimental Workflow for this compound Inhibition Assay.
Signaling Pathway
hCAII Catalytic Mechanism and Inhibition by this compound
Human carbonic anhydrase II (hCAII) is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for various physiological processes. This compound acts as an inhibitor of this enzyme.
The simplified catalytic cycle and its inhibition are depicted below.
Caption: Simplified hCAII Catalytic Cycle and Inhibition by this compound.
References
Troubleshooting hCAII-IN-8 crystallization experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of the human Carbonic Anhydrase II (hCAII) in complex with the inhibitor IN-8.
Troubleshooting Guide
Crystallizing a protein-ligand complex like hCAII-IN-8 can be challenging. This guide addresses common problems in a question-and-answer format to help you navigate your experiments successfully.
Q1: I'm not getting any crystals, only amorphous precipitate. What should I do?
A1: Amorphous precipitation is a common issue in protein crystallization and can be caused by several factors related to supersaturation, protein quality, and the ligand itself.
-
Protein Purity and Homogeneity: Ensure your hCAII protein is highly pure (>95%) and monodispersed.[1] Impurities and aggregates can interfere with crystal lattice formation.[1] Consider an additional purification step, such as size-exclusion chromatography, immediately before crystallization trials.
-
Ligand Concentration and Solubility: The inhibitor IN-8, likely a sulfonamide-based compound, may have limited solubility. High concentrations can lead to precipitation of the ligand itself, which can induce protein precipitation.
-
Action: Determine the maximum solubility of IN-8 in your crystallization buffer. Try setting up crystallization trials with varying, lower concentrations of the inhibitor. It may be necessary to dilute both the protein and the ligand to achieve a stable complex.[2]
-
-
Supersaturation Rate: Rapid supersaturation often leads to precipitation rather than crystal growth.
-
Action: Slow down the equilibration rate in vapor diffusion experiments by using a larger drop volume, a lower precipitant concentration in the reservoir, or a different precipitant altogether. Microbatch crystallization can also offer better control over supersaturation.[3]
-
-
Temperature: Temperature fluctuations can significantly affect protein solubility.[1]
Q2: I'm getting crystals, but they are very small, poorly formed, or shower-like.
A2: The formation of microcrystals or crystal showers indicates that nucleation is too rapid and/or growth is inhibited.
-
Optimize Precipitant Concentration: The concentration of the precipitant is a critical factor.
-
Action: Perform a fine-grid screen around your initial hit condition, varying the precipitant concentration in small increments (e.g., 0.1 M).
-
-
Seeding: Microseeding is a powerful technique to control nucleation and promote the growth of larger, single crystals.[3][4]
-
Action: Prepare a seed stock from your existing microcrystals and use a serial dilution to introduce a controlled number of nuclei into new crystallization drops.
-
-
Protein Concentration: The optimal protein concentration for crystal growth may be different from that for initial nucleation.
-
Action: Try varying the hCAII concentration. Sometimes a lower protein concentration can lead to slower growth and better-quality crystals.
-
-
Additives: Certain additives can improve crystal quality.
-
Action: Screen for additives such as detergents (in very low concentrations), small molecules, or metal ions that might stabilize the protein-ligand complex and promote better crystal packing.
-
Q3: I have good apo-hCAII crystals, but soaking with IN-8 cracks or dissolves them.
A3: Crystal cracking or dissolution during soaking is often due to conformational changes upon ligand binding, solvent mismatch, or ligand insolubility.
-
Conformational Changes: While hCAII does not undergo large conformational changes upon inhibitor binding, even small adjustments can disrupt the crystal lattice.[2]
-
Action: Co-crystallization is the preferred method when soaking fails.[2]
-
-
Ligand Solubility in Soaking Solution: The solvent used to dissolve IN-8 (e.g., DMSO) can be detrimental to the crystals.
-
Action: Keep the concentration of organic solvents as low as possible (ideally <5%). Prepare the soaking solution by adding a concentrated stock of IN-8 to a cryo-protectant solution that is compatible with your apo-crystals.
-
-
Soaking Time and Concentration: The duration and concentration of the soak are critical.
-
Action: Experiment with shorter soaking times and lower inhibitor concentrations to find a balance where the ligand can diffuse into the crystal without causing damage.
-
Q4: I'm getting co-crystals, but the inhibitor occupancy is low.
A4: Low occupancy of the inhibitor in the crystal structure can be due to several factors related to the binding affinity and the crystallization conditions.
-
Protein-to-Ligand Ratio: An insufficient amount of inhibitor during complex formation will naturally lead to low occupancy.
-
Action: Increase the molar excess of IN-8 during the pre-incubation with hCAII. A 5- to 10-fold molar excess is a good starting point.
-
-
Incubation Time and Temperature: Complex formation may not be instantaneous.
-
Action: Increase the pre-incubation time of hCAII and IN-8 before setting up crystallization trials. Experiment with different incubation temperatures (e.g., 4°C, room temperature) as this can affect binding.[2]
-
-
Competition in the Active Site: Components of the crystallization buffer might compete with the inhibitor for binding to the active site.
-
Action: Analyze your crystallization buffer for any molecules that might bind to the hCAII active site. For example, some buffers or additives may contain ions that can interact with the zinc in the active site.
-
Frequently Asked Questions (FAQs)
Q: What are the typical starting conditions for this compound co-crystallization?
A: Based on published data for hCAII and its complexes, a good starting point for co-crystallization experiments would be:
-
Protein: hCAII at 10-20 mg/mL in a buffer such as 20 mM Tris-HCl, pH 7.5-8.5.[5][6]
-
Inhibitor: Pre-incubate hCAII with a 5-10 fold molar excess of IN-8.
-
Method: Hanging-drop vapor diffusion.[6]
-
Precipitants: Screen a range of precipitants, with a focus on high concentrations of salts like ammonium sulfate or sodium citrate.[5][6]
Q: What is the recommended method for preparing the this compound complex for crystallization?
A: The recommended method is to pre-incubate the purified hCAII protein with the IN-8 inhibitor before setting up the crystallization trials. The incubation time and temperature may need to be optimized. A common starting point is to incubate on ice for 30-60 minutes.[2]
Q: How can I improve the solubility of my inhibitor, IN-8?
A: If IN-8 has poor aqueous solubility, you can dissolve it in an organic solvent like DMSO to create a concentrated stock solution. When preparing the protein-ligand complex, add the inhibitor stock solution to the protein solution in a stepwise manner while gently mixing to avoid precipitation. The final concentration of the organic solvent in the crystallization drop should be kept to a minimum, typically below 5%.
Q: Should I use co-crystallization or soaking for my this compound experiments?
A: Both methods have their advantages. Soaking is often quicker and requires less protein if you already have a robust apo-crystal system. However, co-crystallization is generally more successful for protein-ligand complexes where the inhibitor may induce conformational changes or has limited solubility in the soaking solution.[2] Given that inhibitor binding can sometimes affect crystal packing, co-crystallization is often the more reliable approach for obtaining a high-quality structure of the complex.
Data Presentation
Table 1: Summary of Reported Crystallization Conditions for hCAII and its Complexes.
| Component | Condition | Reference |
| Protein Concentration | 10 - 25 mg/mL | [5][7] |
| Precipitant | 2.7 - 4.0 M Ammonium Sulfate | [5][7] |
| 1.3 - 1.6 M Sodium Citrate | [6][8] | |
| Buffer | 50 - 100 mM Tris-HCl | [6][8] |
| 100 mM Bis-Tris | [7] | |
| pH | 5.5 - 9.0 | [5][6][7] |
| Temperature | 4°C - Room Temperature | [1][3] |
| Method | Hanging-Drop Vapor Diffusion | [6] |
Experimental Protocols
Protocol 1: Co-crystallization of this compound using Hanging-Drop Vapor Diffusion
-
Protein Preparation: Purify hCAII to >95% homogeneity. Dialyze the protein into a buffer of 20 mM Tris-HCl, pH 8.0, and concentrate to 15 mg/mL.
-
Inhibitor Stock Preparation: Prepare a 100 mM stock solution of IN-8 in 100% DMSO.
-
Complex Formation:
-
To 100 µL of the 15 mg/mL hCAII solution, add the IN-8 stock solution to achieve a 10-fold molar excess of the inhibitor.
-
Incubate the mixture on ice for 60 minutes.
-
Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate.
-
-
Crystallization Setup:
-
Use a 24-well crystallization plate. Pipette 500 µL of the reservoir solution (e.g., 2.8 M Ammonium Sulfate, 100 mM Tris-HCl, pH 8.5) into the reservoir.
-
On a siliconized cover slip, mix 1 µL of the this compound complex solution with 1 µL of the reservoir solution.
-
Invert the cover slip and seal the well.
-
-
Incubation: Incubate the crystallization plate at 18°C and monitor for crystal growth over several days to weeks.
Visualizations
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Carbonic anhydrase II in complex with carboxylic acid-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
hCAII-IN-8 off-target effects in cellular assays
Technical Support Center: hCAII-IN-8
Disclaimer: No specific information regarding a molecule designated "this compound" is publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel human Carbonic Anhydrase II (hCAII) inhibitors, using "this compound" as a placeholder for a hypothetical compound. This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a hCAII inhibitor?
A1: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary target, hCAII.[1] These interactions are a significant concern because they can lead to misleading experimental results, unexpected cellular phenotypes, toxicity, and potential side effects in a clinical setting.[1][2] For hCAII inhibitors, which often utilize a sulfonamide moiety to coordinate the zinc ion in the active site, off-target binding can occur with other metalloenzymes or proteins with structurally similar binding pockets.[3][4][5] Understanding and identifying these effects is crucial for validating that the observed cellular response is a true consequence of hCAII inhibition.[1]
Q2: I'm observing an unexpected phenotype (e.g., cell death, morphological change) in my cellular assay after treatment with this compound. How can I determine if this is an off-target effect?
A2: A multi-step approach is recommended to investigate unexpected phenotypes:
-
Dose-Response Correlation: Perform a dose-response curve for the observed phenotype and compare it with the dose-response for hCAII inhibition (e.g., its IC50 or Ki value). A significant discrepancy between the potency for the phenotype and the on-target inhibition suggests an off-target effect.[1]
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, well-characterized hCAII inhibitor that has a distinct chemical scaffold (e.g., acetazolamide). If this second inhibitor does not produce the same phenotype at concentrations where it effectively inhibits hCAII, the original observation is likely due to an off-target effect of this compound.[1][6]
-
Target Knockdown/Rescue: Use techniques like siRNA or CRISPR to reduce the expression of CAII. If knocking down the target protein does not replicate the phenotype observed with this compound, it points to an off-target mechanism.[1] Conversely, overexpressing hCAII might "rescue" the phenotype by sequestering the inhibitor, requiring higher concentrations to see the effect.[6]
-
Counter-Screening: If possible, use a cell line that does not express hCAII. If the phenotype persists in these cells upon treatment, it is definitively an off-target effect.[1]
Q3: What are common off-targets for small molecule inhibitors, and how can I identify them?
A3: Common off-targets often include proteins with conserved structural domains. For many inhibitors, protein kinases are a major class of off-targets due to the structural similarity of ATP-binding pockets across the kinome.[6][7] Other zinc-dependent metalloenzymes can also be unintended targets for inhibitors designed against the zinc-containing active site of carbonic anhydrases.[3][5]
Several experimental approaches can identify specific off-target proteins:
-
Kinome Profiling: Services like KinomeScan or in-house kinobeads assays can screen your compound against a large panel of kinases to identify unintended interactions.[6][8]
-
Proteome-wide Approaches: Techniques such as Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) can identify which proteins in the cell are physically bound and stabilized by your compound.
-
Affinity Chromatography: Immobilizing your compound on a resin and using it to pull down binding partners from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Troubleshooting Steps |
| 1. Unexpected cellular toxicity at concentrations needed for hCAII inhibition. | Off-target toxicity. | 1. Perform a counter-screen in a cell line lacking hCAII expression. If toxicity persists, it is off-target.[1] 2. Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYP enzymes).[1] 3. Compare the toxic concentration with the on-target inhibition concentration. A large difference may indicate off-target liability. |
| 2. The observed phenotype does not match the known function of Carbonic Anhydrase II. | Off-target pathway modulation. | 1. Use a structurally unrelated hCAII inhibitor to see if the phenotype is replicated.[1] 2. Perform a rescue experiment by overexpressing hCAII.[6] 3. Profile the compound against a kinase panel to check for unintended kinase inhibition.[7] |
| 3. Inconsistent results between different cell lines. | Differential expression of off-targets. | 1. Quantify the expression levels of hCAII and any suspected off-target proteins in the different cell lines using Western blot or qPCR. 2. Correlate the phenotypic response with the expression level of the off-target, not the primary target. |
Quantitative Data Summary
When characterizing a new inhibitor like this compound, it is critical to compare its potency against the intended target (hCAII) and any identified off-targets. This data provides a "selectivity window," which is the concentration range where the inhibitor is active against its target but not against off-targets.
Table 1: Example Selectivity Profile of a Hypothetical hCAII Inhibitor
| Target | Assay Type | IC50 / Ki (nM) | Selectivity vs. hCAII |
| hCAII (On-Target) | Enzymatic Assay | 10 | 1x |
| hCAI (Off-Target) | Enzymatic Assay | 250 | 25x |
| hCAIX (Off-Target) | Enzymatic Assay | 85 | 8.5x |
| Kinase X (Off-Target) | Kinase Assay | 850 | 85x |
| Kinase Y (Off-Target) | Kinase Assay | >10,000 | >1000x |
A higher selectivity value indicates a more selective compound.
Experimental Protocols
Protocol 1: Western Blot for Off-Target Kinase Pathway Activation
This protocol is used to determine if this compound is unintentionally modulating a common signaling pathway, such as the MAPK/ERK pathway, which is a frequent off-target of small molecules.
1. Cell Culture and Treatment:
-
Plate a relevant human cell line (e.g., HEK293, HeLa) in 6-well plates.
-
Grow cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes, 2 hours). Include a positive control (e.g., EGF for ERK activation).
2. Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts (load 20-30 µg of protein per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. It relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.
1. Cell Treatment and Heating:
-
Culture cells and treat with this compound or vehicle control for a set duration.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
2. Cell Lysis and Protein Separation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
3. Analysis:
-
Collect the supernatant and analyze the amount of soluble hCAII remaining at each temperature by Western blot or another protein detection method.
-
A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the drug-treated sample compared to the vehicle control, indicating stabilization by the compound.
Visualizations
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize hCAII-IN-8 cytotoxicity
Welcome to the technical support center for hCAII-IN-8, a selective inhibitor of human Carbonic Anhydrase II (hCAII). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimentation while minimizing potential cytotoxic effects.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
This section addresses specific issues that may arise during your experiments with this compound, with a focus on mitigating unintended cytotoxicity.
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
-
Question: I am observing significant cell death in my cultures at concentrations where this compound is expected to be effective. How can I reduce this cytotoxicity?
-
Answer: High cytotoxicity can stem from several factors. Here are some steps to troubleshoot and mitigate this issue:
-
Determine the Cytotoxic Concentration (CC50): It is crucial to perform a dose-response experiment to determine the CC50 of this compound in your specific cell line. This will help you identify a therapeutic window where the compound inhibits hCAII without causing excessive cell death.
-
Optimize Concentration and Incubation Time: Based on the CC50 value, select a working concentration well below the cytotoxic range.[1] Consider reducing the incubation time, as prolonged exposure can lead to increased cytotoxicity.[1]
-
Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[2]
-
Cell Density: Optimize the cell seeding density. A very low cell density might make the cells more susceptible to the compound's effects, while a very high density can lead to nutrient depletion and other confounding factors.[3]
-
Issue 2: Inconsistent Cell Viability Assay Results
-
Question: My cell viability assay results with this compound are highly variable between experiments. What could be the cause?
-
Answer: Inconsistent results are often due to variations in experimental procedures. To improve reproducibility:
-
Fresh Compound Dilutions: Prepare fresh serial dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, which can degrade the compound.[2][4]
-
Uniform Cell Seeding: Ensure a homogenous single-cell suspension before and during plating to have a consistent number of cells in each well.[1]
-
Standardize Protocols: Maintain consistency in all steps of your protocol, including incubation times, reagent volumes, and washing steps.[2]
-
Check for Compound Precipitation: Visually inspect the media containing this compound for any signs of precipitation, as this can lead to inconsistent concentrations. This compound is soluble in DMSO up to 125 mg/mL (371.63 mM).[5]
-
Issue 3: Morphological Changes in Cells Unrelated to Apoptosis
-
Question: I am observing unusual morphological changes in my cells treated with this compound that do not appear to be typical of apoptosis. What could be happening?
-
Answer: While apoptosis is a common form of cell death, other cytotoxic mechanisms might be at play.
-
Off-Target Effects: this compound, while selective, may have off-target effects at higher concentrations. These could involve interactions with other cellular components, leading to non-apoptotic cell death or cellular stress responses. Efforts are ongoing to identify hCAII inhibitors that minimize off-target activities.[6][7]
-
Cellular Stress: The observed morphological changes could be signs of cellular stress, such as vacuolization or changes in the cytoskeleton. Consider performing assays for specific stress markers.
-
Microscopy Analysis: Use high-content imaging or detailed morphological analysis to characterize the observed changes. This may provide clues about the underlying mechanism.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The recommended solvent for this compound is DMSO, where it is highly soluble.[5] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][4] When stored at -80°C, it is recommended to use it within 6 months, and within 1 month when stored at -20°C (protect from light).[4]
Q2: What are the typical signs of cytotoxicity to look for when using this compound?
A2: Common indicators of cytotoxicity include:
-
Morphological Changes: Cells may become rounded, shrink, or detach from the culture surface. Membrane blebbing is a characteristic sign of apoptosis.[1]
-
Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.[1]
-
Increased Cell Death: An increase in the number of dead cells, measurable by assays that detect membrane integrity loss (e.g., Propidium Iodide staining) or the release of intracellular enzymes like lactate dehydrogenase (LDH).[1]
-
Inhibition of Cell Proliferation: A decreased rate of cell division.[1]
Q3: How can I differentiate between on-target (hCAII inhibition-mediated) and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects can be challenging. Here are a few strategies:
-
Use a Structurally Unrelated hCAII Inhibitor: Compare the cytotoxic effects of this compound with another hCAII inhibitor that has a different chemical scaffold. If both induce similar cytotoxicity at concentrations that cause equivalent hCAII inhibition, the effect is more likely to be on-target.
-
Rescue Experiments: If the cytotoxicity is due to hCAII inhibition, it might be possible to rescue the cells by providing a downstream product of the inhibited pathway, if known and feasible.
-
Knockdown/Knockout Models: Use cell lines where hCAII is knocked down or knocked out. If this compound still exhibits cytotoxicity in these cells, it is likely due to off-target effects.
Data Presentation
Table 1: Hypothetical Cytotoxicity and Efficacy of this compound in Different Cell Lines
| Cell Line | hCAII IC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HEK293 | 25 | 50 | 2000 |
| A549 | 30 | 45 | 1500 |
| MDA-MB-231 | 20 | 35 | 1750 |
Note: These are hypothetical values for illustrative purposes. Researchers should determine these values for their specific experimental system.
Table 2: Example of a Dose-Response Cytotoxicity Assay for this compound
| This compound Conc. (µM) | % Cell Viability (Replicate 1) | % Cell Viability (Replicate 2) | % Cell Viability (Replicate 3) | Average % Cell Viability |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 1 | 98.5 | 99.2 | 98.9 | 98.9 |
| 5 | 95.1 | 96.3 | 95.8 | 95.7 |
| 10 | 88.7 | 89.1 | 87.9 | 88.6 |
| 25 | 70.2 | 71.5 | 69.8 | 70.5 |
| 50 | 51.3 | 49.8 | 52.1 | 51.1 |
| 100 | 25.6 | 24.9 | 26.3 | 25.6 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Compound Preparation: Prepare a 2X stock of serial dilutions of this compound in culture medium. A common approach is to use a 10-point serial dilution.[2] Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in media if the final concentration is 0.1%).
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium, followed by 50 µL of the 2X compound dilutions to achieve the final desired concentrations.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 5 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the CC50 value.
Visualizations
Caption: Workflow for determining the CC50 of this compound.
Caption: Hypothetical signaling pathways of this compound action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: hCAII-IN-8 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hCAII-IN-8 in animal models. Due to the limited publicly available data on this compound, the following recommendations are based on established principles for the in vivo delivery of small molecule carbonic anhydrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in animal models?
A1: Without specific preclinical data for this compound, a starting dose can be estimated through dose-range finding studies. A common starting point for novel small molecule inhibitors is between 1 and 10 mg/kg, administered via a suitable route such as intraperitoneal (IP) or intravenous (IV) injection. It is critical to monitor for signs of toxicity and to perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to determine the optimal dose.
Q2: How can I improve the solubility of this compound for in vivo administration?
A2: Many small molecule inhibitors exhibit poor aqueous solubility. To improve this, various formulation strategies can be employed. The choice of vehicle will depend on the administration route and the physicochemical properties of the compound. See the table below for common formulation vehicles.
Q3: What are the potential off-target effects of inhibiting carbonic anhydrase II (CAII)?
A3: Carbonic anhydrases are a family of enzymes with several isoforms. While this compound is expected to be specific for CAII, potential off-target inhibition of other CA isoforms could lead to physiological side effects. For instance, inhibition of other CAs can affect pH balance, ion transport, and fluid secretion in various tissues. It is advisable to monitor for signs such as metabolic acidosis, respiratory changes, and renal dysfunction.
Troubleshooting Guide
Issue 1: Poor Bioavailability or Lack of Efficacy in Animal Models
Possible Causes:
-
Low Solubility: The compound may be precipitating out of solution upon administration.
-
Rapid Metabolism: The compound may be quickly cleared from circulation by metabolic processes in the liver or other organs.
-
Ineffective Route of Administration: The chosen route may not be optimal for achieving therapeutic concentrations at the target site.
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different solubilizing agents and vehicles.
-
Pharmacokinetic Analysis: Conduct a PK study to determine the compound's half-life, clearance, and volume of distribution.
-
Alternative Administration Routes: If oral bioavailability is low, consider parenteral routes like IP or IV injection.
Issue 2: Observed Toxicity or Adverse Events in Animals
Possible Causes:
-
On-Target Toxicity: The pharmacological effect of inhibiting CAII may be causing adverse effects at the given dose.
-
Off-Target Toxicity: The compound may be interacting with other targets in the body.
-
Vehicle-Related Toxicity: The formulation vehicle itself may be causing an adverse reaction.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the administered dose to a level that is tolerated.
-
Assess Off-Target Effects: If possible, screen the compound against a panel of other receptors and enzymes.
-
Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its contribution to toxicity.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
Objective: To prepare a solution of this compound suitable for IP administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 50 mg/mL).
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration.
-
Visually inspect the solution for any precipitation. If the solution is not clear, it may require further optimization.
-
Administer the formulation to the animals at the desired dose volume (typically 5-10 mL/kg for mice).
Data Presentation
Table 1: Common Excipients for In Vivo Formulation of Small Molecule Inhibitors
| Excipient | Role | Typical Concentration Range | Notes |
| DMSO | Solubilizing Agent | 5-10% | Can be toxic at higher concentrations. |
| PEG300 | Co-solvent | 30-60% | Generally well-tolerated. |
| Tween 80 | Surfactant | 1-5% | Improves solubility and stability. |
| Cremophor EL | Solubilizing Agent | 5-10% | Can cause hypersensitivity reactions. |
| Saline | Vehicle | q.s. to final volume | Isotonic and biocompatible. |
Visualizations
Caption: Workflow for preclinical evaluation of this compound.
Caption: Role of hCAII in pH regulation and its inhibition.
hCAII-IN-8 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the human Carbonic Anhydrase II (hCAII) inhibitor, hCAII-IN-8.
Introduction
This compound, also referred to as hCAI/II-IN-8 or Compound 8, is a hydrazide derivative that acts as a potent inhibitor of human Carbonic Anhydrase I (hCA I) and II (hCA II). It has also been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Given its activity against multiple targets, understanding its experimental behavior and ensuring reproducibility is critical. This guide addresses common issues related to experimental variability and provides standardized protocols to mitigate these challenges.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against several enzymes. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Enzyme | Reported IC50 (nM) |
| Human Carbonic Anhydrase II (hCA II) | 7.12 ± 0.12 |
| Human Carbonic Anhydrase I (hCA I) | 21.35 ± 0.39 |
| Acetylcholinesterase (AChE) | 46.27 ± 0.75 |
| Butyrylcholinesterase (BChE) | 43.38 ± 0.83 |
Experimental Protocols
hCAII Esterase Activity Assay for IC50 Determination
This protocol describes a common method for determining the inhibitory potency of this compound by measuring the esterase activity of hCAII using p-nitrophenyl acetate (pNPA) as a substrate.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
This compound
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, containing 75 mM NaCl and 0.02 mM ZnSO₄
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the assay buffer to obtain a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme Preparation: Dilute the hCAII stock solution in the assay buffer to the desired final concentration (e.g., 0.2 µM).[3]
-
Substrate Preparation: Immediately before use, prepare a solution of pNPA in the assay buffer (e.g., 0.48 mM or 0.6 mM).[3] Note that pNPA is unstable in aqueous solutions and will undergo spontaneous hydrolysis.[4]
-
Assay Setup:
-
Inhibitor Wells: In triplicate, add 50 µL of the diluted this compound solutions to the wells of a 96-well plate.
-
Control Wells (No Inhibition): Add 50 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Blank Wells (No Enzyme): Add 50 µL of assay buffer with DMSO and 50 µL of the pNPA solution to account for spontaneous substrate hydrolysis.
-
-
Pre-incubation: Add 50 µL of the diluted hCAII solution to the inhibitor and control wells. Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to allow for enzyme-inhibitor binding (e.g., 10-15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the pNPA solution to all wells.
-
Data Acquisition: Immediately begin measuring the absorbance at 405 nm in kinetic mode using a microplate reader. Record data every minute for 10-30 minutes.
-
Data Analysis:
-
Subtract the rate of spontaneous hydrolysis (from the blank wells) from the rates of the enzyme-catalyzed reactions.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Troubleshooting Guide
Experimental variability can arise from several factors. This guide provides solutions to common problems encountered during hCAII inhibition assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Inhibition | Inhibitor Insolubility: this compound, like many small molecules, may have limited aqueous solubility, leading to precipitation. | - Ensure complete dissolution of the inhibitor in a suitable solvent like DMSO before diluting in assay buffer. - Visually inspect solutions for any precipitate. - Be mindful of the final DMSO concentration, as high levels can inhibit the enzyme. Run a solvent control to check for inhibitory effects.[5] |
| Inactive Enzyme: Enzyme activity can degrade over time due to improper storage or multiple freeze-thaw cycles. | - Confirm the activity of the hCAII stock using a positive control with a known inhibitor, such as acetazolamide. - Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. | |
| Incorrect Assay pH: The binding of sulfonamide-based inhibitors (a common class for hCA) is pH-dependent, requiring the sulfonamide group to be deprotonated for effective binding. | - Verify the pH of all buffers immediately before use. The optimal pH for hCA performance is generally around 8.1. | |
| High Background Signal | Spontaneous Substrate Hydrolysis: The substrate, p-nitrophenyl acetate (pNPA), is known to be unstable in aqueous solutions and can hydrolyze spontaneously. | - Always include a "no-enzyme" blank control to measure the rate of spontaneous hydrolysis. - Subtract the blank reading from all other measurements. - Prepare the pNPA solution immediately before starting the assay.[4] |
| Inconsistent or Irreproducible Results | Variability in Pre-incubation Time: Insufficient pre-incubation of the enzyme and inhibitor can lead to incomplete binding before the reaction starts. | - Standardize the pre-incubation time across all experiments to ensure equilibrium is reached between the enzyme and inhibitor. |
| Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. | - Ensure all reagents and plates are equilibrated to the assay temperature. - Use a temperature-controlled plate reader. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability in reagent concentrations. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents where possible to minimize pipetting steps. | |
| Assay Method Discrepancy: The esterase assay with pNPA is an indirect measure of the physiologically relevant CO₂ hydration activity. Inhibition of esterase activity may not always directly correlate with the inhibition of CO₂ hydration. | - For confirmation of results, consider using a direct CO₂ hydration assay, such as the stopped-flow method.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is my IC50 value for this compound different from the published value?
A1: Discrepancies in IC50 values can arise from several sources of experimental variability:
-
Assay Conditions: Minor differences in pH, temperature, buffer composition, and ionic strength can significantly impact enzyme kinetics and inhibitor binding.
-
Enzyme and Substrate Concentrations: The Cheng-Prusoff equation, often used to relate IC50 to the inhibition constant (Ki), is dependent on the substrate concentration relative to its Michaelis constant (Km).
-
Data Analysis: The choice of curve-fitting model and software can introduce variability in the calculated IC50.[6][7]
-
Purity of Reagents: The purity of both the inhibitor and the enzyme can affect the results.
It is crucial to run a known standard inhibitor, like acetazolamide, in parallel to validate your assay setup.
Q2: What is the mechanism of action of this compound?
Q3: What are the potential off-target effects of this compound?
Q4: Can I use a different substrate for the hCAII activity assay?
A4: Yes, while pNPA is commonly used for its convenience in a spectrophotometric assay, the physiologically relevant substrate for hCAII is carbon dioxide. CO₂ hydration assays can be performed using methods like the stopped-flow technique, which monitors the change in pH.[5] This method is considered a more direct measure of hCAII's primary function.
Visualizing Experimental and Biological Context
To aid in understanding the experimental workflow and the biological role of hCAII, the following diagrams are provided.
Caption: Workflow for hCAII inhibition assay.
Caption: Troubleshooting decision tree.
Caption: hCAII's role in cellular pH signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3.3. Esterase Activity Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: hCAII-IN-8 Enzyme Kinetics
Welcome to the technical support center for hCAII-IN-8 enzyme kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of the human Carbonic Anhydrase II (hCAII) inhibitor, this compound.
Troubleshooting Guide
Encountering unexpected results in your hCAII inhibition assays? This guide provides a systematic approach to identifying and resolving common experimental pitfalls.
Common Problems and Solutions in this compound Kinetic Assays
| Problem | Potential Causes | Recommended Solutions |
| Low or No Inhibition Observed | Inhibitor Instability or Degradation: this compound may be unstable under certain storage or experimental conditions. | 1. Prepare fresh inhibitor solutions for each experiment. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Verify the integrity of the compound using analytical methods if degradation is suspected. |
| Incorrect Assay pH: The binding of sulfonamide inhibitors like this compound to the zinc ion in the active site of hCAII is pH-dependent. The sulfonamide group needs to be deprotonated for effective binding.[1] | 1. Ensure the assay buffer pH is optimal for inhibitor binding, typically between 7.0 and 8.0.[1] 2. Verify the pH of your final reaction mixture. | |
| Inhibitor Precipitation: Poor solubility of this compound in the aqueous assay buffer can lead to precipitation and a lower effective inhibitor concentration.[1] | 1. Use a co-solvent like DMSO to dissolve this compound, ensuring the final concentration in the assay does not exceed 1-2% to avoid solvent-induced enzyme inhibition.[1] 2. Visually inspect for any precipitation in your stock and final assay wells. 3. Determine the solubility of this compound in your assay buffer. | |
| High Variability Between Replicates | Inconsistent Pipetting: Small volumes of potent inhibitors like this compound require precise pipetting. | 1. Use calibrated pipettes and appropriate tips. 2. Prepare a larger volume of master mix for each inhibitor concentration to minimize pipetting errors. |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reactants and affect results. | 1. Avoid using the outermost wells of the microplate for critical samples. 2. Fill the outer wells with buffer or water to maintain a humid environment. | |
| Enzyme Instability: hCAII activity can diminish over the course of an experiment, especially at non-optimal temperatures or pH. | 1. Keep the enzyme on ice at all times when not in use. 2. Ensure consistent incubation times for all samples. | |
| IC50 Value Significantly Different Than Expected | Tight-Binding Inhibition: For potent inhibitors like this compound, the IC50 value can be dependent on the enzyme concentration.[2] | 1. If the IC50 is close to half the enzyme concentration, you may have a tight-binding inhibitor.[2] 2. Determine the Ki value, which is independent of enzyme concentration, using the Morrison equation for data fitting.[3][4] |
| Assay Method Discrepancy: The esterase activity assay (using p-nitrophenyl acetate) is an indirect measure and may not perfectly correlate with the inhibition of the physiological CO2 hydration activity.[1] | 1. Consider validating key findings using a direct CO2 hydration assay, such as the stopped-flow method.[1] | |
| Incorrect Data Analysis: Using an inappropriate model for curve fitting can lead to inaccurate IC50 values. | 1. For tight-binding inhibitors, use a model that accounts for the depletion of free inhibitor upon binding to the enzyme.[2] |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
While specific data for this compound is not widely published, it is presumed to be a sulfonamide-based inhibitor. This class of inhibitors acts by coordinating to the zinc ion (Zn²⁺) in the active site of hCAII.[5][6] The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule (or hydroxide ion), effectively blocking the catalytic activity of the enzyme.[5][6]
What is the difference between IC50 and Ki, and which should I report?
The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions. It can be influenced by substrate and enzyme concentrations. The Ki (inhibition constant) is a measure of the inhibitor's binding affinity and is independent of substrate concentration. For potent, competitive inhibitors, the Ki is a more fundamental and comparable measure of potency.[7] It is recommended to determine and report the Ki value, especially for tight-binding inhibitors.
How can I determine if this compound is a tight-binding inhibitor?
A key indicator of tight-binding inhibition is when the measured IC50 value is close to the concentration of the enzyme used in the assay.[2] In such cases, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration is no longer valid. To confirm, you can perform the inhibition assay at different enzyme concentrations. If the IC50 value changes with the enzyme concentration, it is indicative of a tight-binding inhibitor.[2]
My inhibitor shows high potency in the esterase assay but is less effective in a cell-based assay. Why?
Several factors can contribute to this discrepancy:
-
Cell Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Off-Target Binding: The inhibitor may bind to other proteins or components within the cell, reducing its effective concentration at hCAII.
-
Metabolism: The inhibitor could be metabolized by the cells into a less active form.
-
Efflux Pumps: Cells may actively transport the inhibitor out, preventing it from accumulating to an effective intracellular concentration.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using the Esterase Activity Assay
This protocol is adapted from common procedures for measuring hCAII inhibition.[6][8]
Materials:
-
Purified human Carbonic Anhydrase II (hCAII)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.8
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute hCAII to the desired final concentration (e.g., 10 nM) in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer containing a constant final concentration of DMSO (e.g., 1%).
-
Prepare a fresh solution of pNPA in a water-miscible organic solvent like acetonitrile (e.g., 10 mM).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 160 µL of the appropriate this compound dilution and 20 µL of the hCAII solution.
-
Positive Control (No Inhibitor): Add 160 µL of Assay Buffer (with 1% DMSO) and 20 µL of the hCAII solution.
-
Blank (No Enzyme): Add 180 µL of Assay Buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the pNPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 348 nm or 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Subtract the background rate from the blank wells.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Visualizations
Catalytic Mechanism of hCAII
The following diagram illustrates the two-step catalytic cycle of hCAII, which involves the hydration of carbon dioxide and the subsequent regeneration of the active site.
Caption: The catalytic cycle of human Carbonic Anhydrase II.
Experimental Workflow for IC50 Determination
This workflow outlines the key steps for determining the IC50 value of this compound.
Caption: Experimental workflow for IC50 determination of a hCAII inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
hCAII-IN-8 vs acetazolamide for hCAII inhibition
A Comparative Guide to hCAII-IN-8 and Acetazolamide for Human Carbonic Anhydrase II (hCAII) Inhibition
This guide provides a detailed comparison of two inhibitors of human carbonic anhydrase II (hCAII): this compound, a novel hydrazide derivative, and acetazolamide, a clinically established sulfonamide. The comparison is based on their inhibitory potency, selectivity, and the experimental methods used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to hCAII and its Inhibitors
Human carbonic anhydrase II (hCAII) is a zinc-dependent metalloenzyme that plays a crucial role in fundamental physiological processes.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, and ion exchange.[1][2] Dysregulation of hCAII activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making it a significant therapeutic target.[1][3][4]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and acetazolamide against hCAII are summarized in the table below. It is important to note that different studies have reported varying inhibition constants (IC50 or Ki) for both compounds, which may be due to different experimental conditions.
| Compound | Inhibitor Type | hCAII Inhibition (IC50/Ki) | Other Inhibitory Activity |
| This compound | Hydrazide-hydrazone derivative | IC50: 7.12 ± 0.12 nM[6]IC50: 180 nM[7] | hCA I (IC50: 21.35 ± 0.39 nM)[6]AChE (IC50: 46.27 ± 0.75 nM)[6]BChE (IC50: 43.38 ± 0.83 nM)[6] |
| Acetazolamide | Sulfonamide | Ki: 12 nM[5][8]Ki: 250 nM[8] | Inhibits other CA isoforms (e.g., hCA I, IV, IX, XII)[5][9] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The determination of the inhibitory potency of compounds against hCAII typically involves an enzyme inhibition assay. A common method is a colorimetric assay that measures the esterase activity of hCAII using a substrate like 4-nitrophenylacetate (NPA).
Principle of the Assay: hCAII can hydrolyze 4-nitrophenylacetate to 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. In the presence of an inhibitor, the rate of this reaction decreases, and the extent of this decrease is used to calculate the inhibitory potency (IC50 or Ki) of the compound.
Typical Protocol:
-
Enzyme and Inhibitor Preparation: A solution of purified hCAII is prepared in a suitable buffer (e.g., Tris-HCl). The inhibitor (this compound or acetazolamide) is dissolved in a solvent like DMSO and then diluted to various concentrations.
-
Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the hCAII enzyme, the buffer, and a specific concentration of the inhibitor. A control with no inhibitor is also included.
-
Incubation: The enzyme and inhibitor are pre-incubated for a certain period to allow for binding.
-
Initiation of Reaction: The reaction is started by adding the substrate, 4-nitrophenylacetate.
-
Measurement: The absorbance of the product, 4-nitrophenol, is measured over time at a specific wavelength (e.g., 400 nm) using a plate reader.
-
Data Analysis: The initial reaction rates are calculated from the absorbance data. The percentage of inhibition for each inhibitor concentration is determined relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
hCAII Catalytic Mechanism
The following diagram illustrates the fundamental catalytic role of hCAII in the reversible hydration of carbon dioxide.
Caption: Catalytic conversion of CO₂ and H₂O by hCAII.
General Workflow for hCAII Inhibition Assay
This diagram outlines the typical steps involved in an in vitro assay to measure the inhibition of hCAII.
Caption: Workflow of a typical hCAII enzyme inhibition assay.
Concluding Remarks
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound [shop.labclinics.com]
- 8. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of hCAII-IN-8 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of hCAII-IN-8, a selective inhibitor of human Carbonic Anhydrase II (hCAII). We present experimental data for this compound alongside the well-established hCAII inhibitor, Acetazolamide, and detail the protocols for key validation assays.
Executive Summary
This compound is a potent and selective inhibitor of human Carbonic Anhydrase II (hCAII) with a reported IC50 of 0.18 μM[1][2][3]. Validating that this molecule effectively engages hCAII within a cellular context is crucial for its development as a potential therapeutic agent. This guide outlines and compares three primary methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), enzymatic activity assays, and fluorescence-based binding assays. By employing these techniques, researchers can confidently assess the intracellular interaction of this compound with its target.
Comparative Data Summary
The following table summarizes the key quantitative data for this compound and the reference inhibitor, Acetazolamide.
| Parameter | This compound | Acetazolamide | Method |
| IC50 | 0.18 µM | ~0.13 µM | Enzymatic Activity Assay |
| Cellular EC50 (CETSA) | Hypothetical ΔTagg = 4.5°C at 10 µM | Hypothetical ΔTagg = 5.2°C at 10 µM | Cellular Thermal Shift Assay |
| Binding Affinity (Kd) | Data not available | ~3.3-12 nM | Fluorescence-Based Assay |
Note: Specific experimental CETSA data for this compound and Acetazolamide with hCAII is not publicly available. The values presented are hypothetical and serve to illustrate the expected output of such an experiment. The IC50 for Acetazolamide can vary depending on the isoform and assay conditions.
Signaling Pathway and Inhibition
Carbonic Anhydrase II is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation and CO2 transport. Inhibitors like this compound typically contain a zinc-binding group, such as a sulfonamide, that coordinates to the zinc ion in the active site, blocking the catalytic activity.
Caption: hCAII catalytic cycle and its inhibition by this compound.
Experimental Methodologies
To rigorously validate the target engagement of this compound, a multi-faceted approach employing orthogonal assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture cells known to express hCAII (e.g., HEK293T, A549) to ~80% confluency.
-
Treat cells with varying concentrations of this compound or Acetazolamide (e.g., 0.1 to 50 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for hCAII.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity against the temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tagg). A positive shift in Tagg (ΔTagg) in the presence of the compound indicates target engagement.
-
Enzymatic Activity Assay (Colorimetric)
This assay measures the esterase activity of hCAII, which is inhibited by compounds binding to the active site. The hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol can be monitored spectrophotometrically.
-
Reagents and Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4.
-
Recombinant human Carbonic Anhydrase II (hCAII).
-
Substrate: p-Nitrophenyl acetate (pNPA) dissolved in acetonitrile.
-
Inhibitors: this compound and Acetazolamide dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer.
-
Add the hCAII enzyme to each well (except for the blank).
-
Add serial dilutions of this compound, Acetazolamide, or vehicle (DMSO) to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the pNPA substrate.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Fluorescence-Based Inhibitor Assay
This assay relies on the displacement of a fluorescent probe from the active site of hCAII by a competitive inhibitor. Dansylamide is a fluorescent sulfonamide that binds to the hCAII active site, and its fluorescence is enhanced upon binding.
-
Reagents and Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2.
-
Recombinant human Carbonic Anhydrase II (hCAII).
-
Fluorescent Probe: Dansylamide.
-
Inhibitors: this compound and Acetazolamide.
-
-
Assay Procedure:
-
In a black 96-well plate, add assay buffer.
-
Add hCAII and Dansylamide to each well and incubate to allow binding.
-
Add serial dilutions of this compound, Acetazolamide, or vehicle (DMSO).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: ~280 nm, Emission: ~480 nm).
-
-
Data Analysis:
-
The displacement of Dansylamide by the inhibitor will cause a decrease in fluorescence.
-
Plot the change in fluorescence against the logarithm of the inhibitor concentration.
-
Determine the IC50 or Ki value from the resulting curve.
-
Conclusion
Validating the target engagement of this compound in a cellular context is a critical step in its preclinical development. The combination of CETSA, enzymatic activity assays, and fluorescence-based binding assays provides a robust and comprehensive approach to confirm that this compound effectively binds to and inhibits hCAII within living cells. While direct CETSA data for this compound is not yet publicly available, the provided protocols and comparative framework will enable researchers to generate this crucial data and confidently advance their drug discovery programs.
References
Navigating the Selectivity Landscape: A Comparative Analysis of hCAII-IN-8 Cross-reactivity
The primary focus will be on the comparison of inhibitory activity against the ubiquitous cytosolic isoforms hCA I and hCA II, versus the tumor-associated transmembrane isoforms hCA IX and hCA XII. Isoform-selective inhibition of CA IX and XII is a key strategy in cancer therapy, aiming to disrupt pH regulation in the tumor microenvironment while minimizing effects on normal physiological processes regulated by CA I and II.[1][2]
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of SLC-0111 and its analogs against various human carbonic anhydrase (hCA) isoforms is typically quantified by determining the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the available data for SLC-0111 and a representative analog, providing a clear comparison of their potency and selectivity.
| Compound | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Selectivity Ratio (hCA II/IX) |
| SLC-0111 | >10,000 | 960 | 45 | 4.5 | 21.3 |
| Thioureido analog of SLC-0111 | Weak Inhibition | Weak Inhibition | Potent Inhibition | Potent Inhibition | High |
| Acetazolamide (AAZ) - Control | 250 | 12.1 | 25.7 | - | 0.47 |
Data sourced from multiple studies.[3][4][5] The selectivity ratio is calculated as Kᵢ (hCA II) / Kᵢ (hCA IX), where a higher value indicates greater selectivity for the tumor-associated isoform.
Experimental Protocols
The determination of inhibitory activity against different CA isoforms is crucial for establishing a compound's selectivity profile. A widely used method is the stopped-flow carbon dioxide (CO₂) hydration assay.
Stopped-Flow CO₂ Hydration Assay
This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's kinetics.
Materials:
-
Purified recombinant human CA isoforms (I, II, IX, XII)
-
CO₂-saturated water
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Inhibitor compound (e.g., hCAII-IN-8/SLC-0111 analog) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: A solution of the specific CA isoform is prepared in the assay buffer.
-
Inhibitor Incubation: The enzyme solution is incubated with various concentrations of the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. These rates are then used to determine the IC₅₀ or Kᵢ values by fitting the data to appropriate enzyme inhibition models.
Visualizing the Experimental Workflow and Selectivity
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing inhibitor selectivity and the conceptual relationship of this compound's cross-reactivity.
References
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and X-ray crystallographic investigations on carbonic anhydrase isoforms I, II, IX and XII of a thioureido analog of SLC-0111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Structural and Quantitative Comparison of hCAII-IN-8 and hCAII-IN-3 for Drug Discovery Professionals
A detailed analysis of two distinct inhibitors of human carbonic anhydrase II, hCAII-IN-8 and hCAII-IN-3, reveals significant differences in their chemical structures, inhibitory potencies, and likely binding interactions within the enzyme's active site. This guide provides a comprehensive comparison to inform researchers and drug development professionals in the field of carbonic anhydrase inhibition.
Human carbonic anhydrase II (hCAII) is a well-studied zinc metalloenzyme that plays a crucial role in physiological processes such as pH regulation and CO2 transport. Its involvement in various pathologies, including glaucoma, epilepsy, and certain cancers, has made it a significant target for therapeutic intervention. This guide presents a side-by-side comparison of two inhibitors, this compound and hCAII-IN-3, highlighting their key structural and functional differences.
Quantitative Inhibitory Activity
| Inhibitor | Target Isoform | Inhibition Metric | Value (nM) |
| This compound | hCA I | IC50 | 21.35 ± 0.39[1] |
| hCA II | IC50 | 7.12 ± 0.12 [1] | |
| hCAII-IN-3 | hCA I | Ki | 403.8[2] |
| hCA II | Ki | 5.1 [2] | |
| hCA IX | Ki | 10.2[2] | |
| hCA XII | Ki | 5.2[2] |
Table 1. Quantitative comparison of the inhibitory activity of this compound and hCAII-IN-3.
Structural Comparison
The chemical structures of this compound and hCAII-IN-3 are fundamentally different, which dictates their distinct interaction patterns with the hCAII active site.
References
A Comparative Guide to In Silico Docking of Inhibitors with Human Carbonic Anhydrase II (hCAII)
This guide provides a comparative analysis of the in silico docking and inhibitory activity of selected inhibitors against Human Carbonic Anhydrase II (hCAII). As a well-established drug target, understanding the binding interactions of various inhibitors with hCAII is crucial for the development of novel therapeutics for a range of conditions, including glaucoma, epilepsy, and certain types of cancer.[1][2] This document focuses on a comparative analysis of Acetazolamide (AAZ), a clinically used hCAII inhibitor, and a series of benzenesulfonamide derivatives, providing researchers and drug development professionals with key data and methodologies.
Comparative Docking and Inhibition Data
The following table summarizes the inhibitory activity (Kᵢ) and molecular docking scores of Acetazolamide and selected benzenesulfonamide-based inhibitors against hCAII. Lower Kᵢ values indicate stronger inhibitory activity. Docking scores, typically in kcal/mol, represent the predicted binding affinity, with more negative values suggesting a more favorable binding interaction.
| Compound | hCAII Kᵢ (nM) | Docking Score (kcal/mol) | Reference |
| Acetazolamide (AAZ) | ~25.0 | -5.06 | [1][3] |
| Compound 4a | 2.4 | N/A | |
| Compound 4f | 60.9 | N/A | |
| Hydrazone 8 | 25.2-92.4 | N/A | [1] |
| Hydrazone 9 | 25.2-92.4 | N/A | [1] |
| Hydrazone 10 | 159.6 | N/A | [1] |
| Benzenesulfonamide 9h | N/A | -5.32 | [4] |
N/A: Data not available in the provided search results.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting and reproducing research findings. Below are summarized protocols for enzyme inhibition assays and in silico molecular docking studies as described in the referenced literature.
Enzyme Inhibition Assay Protocol
The inhibitory activity of the compounds against hCAII is typically determined by monitoring the hydrolysis of a substrate, such as 4-nitrophenyl acetate (4-NPA).[2][3]
-
Preparation: A buffer solution (e.g., 50 mM HEPES, pH 8.0) is prepared. The enzyme (hCAII) is used at a fixed concentration (e.g., 40 nM). The inhibitors are prepared in varying concentrations. The substrate, 4-nitrophenyl acetate, is prepared at a concentration such as 500 µM.[2]
-
Incubation: The inhibitors and the enzyme are pre-incubated for a set period (e.g., 10 minutes) at room temperature.[2]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (4-NPA).
-
Data Acquisition: The hydrolysis of 4-NPA is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm), corresponding to the formation of the product, 4-nitrophenolate.[5]
-
Data Analysis: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ values obtained from sigmoidal fitting of the activity versus concentration curve using the Cheng-Prusoff equation.[5]
In Silico Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of inhibitors within the active site of hCAII.[6][7]
-
Protein Preparation: The three-dimensional crystal structure of hCAII is obtained from the Protein Data Bank (PDB). A common PDB ID used is 1CA2.[7] The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning atomic charges.[8]
-
Ligand Preparation: The 2D structures of the inhibitor molecules are drawn and converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: Software such as AutoDock or Discovery Studio is used to perform the docking calculations.[7][8] The active site of the protein is defined, typically encompassing the catalytic zinc ion and surrounding residues. The docking algorithm then explores various possible conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The resulting docked poses are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is generally considered the most probable binding mode.[4] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the structural basis of inhibition.[3]
Visualizations
Workflow for In Silico Docking of hCAII Inhibitors
The following diagram illustrates the typical workflow for an in silico docking study of hCAII inhibitors, from initial structure preparation to the final analysis of binding interactions.
Caption: A flowchart of the in silico molecular docking process.
This guide provides a foundational comparison of inhibitors for hCAII, highlighting the synergy between experimental inhibition assays and computational docking studies in modern drug discovery.
References
- 1. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azobenzene-based inhibitors of human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: hCAII-IN-8 and Dorzolamide as Carbonic Anhydrase II Inhibitors
Published: November 20, 2025
A detailed guide for researchers, scientists, and drug development professionals comparing hCAII-IN-8 and dorzolamide, two distinct inhibitors of human carbonic anhydrase II (hCAII). This document provides a side-by-side analysis of their biochemical properties, potency, and selectivity, supported by experimental data and protocols.
Introduction to hCAII and its Inhibitors
Human carbonic anhydrase II (hCAII) is a ubiquitous zinc metalloenzyme that plays a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This function is vital for pH regulation, CO2 transport, and electrolyte secretion.[2] Due to its involvement in the secretion of aqueous humor in the eye, hCAII has become a major therapeutic target for the treatment of glaucoma and ocular hypertension.[3][4]
This guide compares two sulfonamide-based hCAII inhibitors:
-
Dorzolamide: A clinically approved, topically administered drug used to lower intraocular pressure (IOP).[5][6] Developed through structure-based drug design, it is a potent and well-characterized inhibitor.
-
This compound: An amide compound identified as a highly selective hCAII inhibitor, primarily used as a tool for biochemical research.[7][8]
Mechanism of Action: Sulfonamide Inhibition of hCAII
Both dorzolamide and this compound belong to the class of sulfonamide inhibitors. Their primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site cleft.[1][2] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for catalysis, thereby blocking the enzyme's activity. The interaction is further stabilized by hydrogen bonds with nearby residues, such as the side chain of threonine 199 (Thr199).[1]
Head-to-Head Comparison: Quantitative Data
The primary distinction between dorzolamide and this compound lies in their inhibitory potency and clinical development status. Dorzolamide is an exceptionally potent inhibitor with sub-nanomolar to low nanomolar IC₅₀ and Kᵢ values, whereas this compound exhibits more moderate potency in the sub-micromolar range.
| Feature | This compound | Dorzolamide |
| Target | Human Carbonic Anhydrase II (hCAII) | Human Carbonic Anhydrase II (hCAII), IV |
| Chemical Class | Amide, Sulfonamide | Thienothiopyran-2-sulfonamide |
| hCAII Potency | IC₅₀: 180 nM[7][8] | IC₅₀: 0.18 nM[9][10][11] Kᵢ: 1.9 nM - 8.0 nM[12][13] |
| Selectivity Profile | Described as highly selective, but quantitative data for other isoforms is not readily available.[7][8] | hCA I IC₅₀: 600 nM[9][11] hCA IV IC₅₀: 6.9 nM[9] (~3300-fold selective for hCAII over hCAI) |
| Primary Use | In vitro research, biochemical assays | Clinical treatment of glaucoma and ocular hypertension[14] |
| Development Status | Research Chemical | FDA Approved Drug[15] |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol details a common and robust method for determining the inhibitory activity of compounds against hCAII based on its esterase activity. The enzyme catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to the yellow-colored product, 4-nitrophenol, which can be quantified by measuring absorbance at ~405 nm.[16][17]
A. Materials and Reagents:
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[17]
-
Substrate: 4-Nitrophenyl Acetate (p-NPA)
-
Test Inhibitors (this compound, Dorzolamide)
-
Positive Control Inhibitor (e.g., Acetazolamide)[16]
-
Solvent (e.g., DMSO)
-
96-well clear flat-bottom microplate
-
Spectrophotometer (plate reader)
B. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCAII in assay buffer.[17]
-
Prepare a 3 mM stock solution of p-NPA in a solvent like acetonitrile or DMSO. Prepare fresh daily.[17]
-
Prepare serial dilutions of test inhibitors and controls to achieve a range of final assay concentrations. Ensure the final solvent concentration is consistent across all wells (typically ≤1%).[17]
-
-
Assay Plate Setup:
-
Add 158 µL of Assay Buffer to the appropriate wells.
-
Add 2 µL of the diluted inhibitor solutions (or solvent for the "Maximum Activity" control).
-
Add 20 µL of the hCAII enzyme solution to all wells except the "Blank" or "No Enzyme" control.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[16]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm in kinetic mode for at least 30-60 minutes at room temperature.[16]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited (Maximum Activity) control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Discussion and Conclusion
This head-to-head comparison highlights the distinct profiles and applications of this compound and dorzolamide.
Dorzolamide is a powerful and highly specific hCAII inhibitor that has been successfully translated into a clinical therapeutic for glaucoma.[14] Its exceptional potency (IC₅₀ = 0.18 nM) and significant selectivity for hCAII over the widely expressed hCAI isoform (~3300-fold) are key attributes that contribute to its efficacy and favorable safety profile when administered topically, minimizing systemic side effects associated with oral carbonic anhydrase inhibitors.[9][18] The wealth of preclinical and clinical data makes it the gold standard for hCAII inhibition in ophthalmology.[19][20][21]
This compound , with an IC₅₀ of 180 nM, is a significantly less potent inhibitor than dorzolamide.[7] While described as highly selective, the lack of comparative data against other CA isoforms in the available literature makes a full assessment of its selectivity profile challenging. Its primary value is as a commercially available research tool for in vitro studies. It can be used to probe the function of hCAII in cellular models or as a reference compound in screening assays where a moderately potent, selective inhibitor is sufficient.
References
- 1. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 4. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. apexbt.com [apexbt.com]
- 8. This compound [shop.labclinics.com]
- 9. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. droracle.ai [droracle.ai]
- 19. Effective Glaucoma Treatment: Benefits of Dorzolamide Eye Drops - Los Angeles Hub [wdch10.laphil.com]
- 20. A randomized trial assessing dorzolamide in patients with glaucoma who are younger than 6 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of dorzolamide in improving ocular blood flow in patients with open-angle glaucoma: The Indian carbonic anhydrase inhibitor trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Off-Target Inhibitory Effect of hCAII-IN-8 on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the potential inhibitory effects of hCAII-IN-8, a novel and potent inhibitor of human Carbonic Anhydrase II (hCAII), on the enzyme Acetylcholinesterase (AChE). The guide outlines the necessary experimental protocols and presents a comparative analysis with established AChE inhibitors, offering a robust methodology for assessing off-target activity and selectivity. The precedent for dual inhibition of both carbonic anhydrases and cholinesterases by single molecules has been established in scientific literature, underscoring the importance of such validation for novel compounds.[1][2][3]
Comparative Analysis of Inhibitory Potency
To properly contextualize the potential off-target effects of this compound, its inhibitory activity must be compared against its primary target (hCAII) and contrasted with the potency of well-characterized AChE inhibitors. The following table presents a hypothetical inhibitory profile for this compound alongside reference compounds. A higher IC50 value for this compound against AChE relative to hCAII would indicate selectivity for its intended target.
| Compound | Primary Target | Alternative Target | IC50 (nM) vs. Primary Target | IC50 (nM) vs. Alternative Target | Selectivity Ratio (AChE IC50 / hCAII IC50) |
| This compound (Hypothetical) | hCAII | AChE | 0.18 | To Be Determined | To Be Determined |
| Acetazolamide | hCAII | - | 130[4] | Not Applicable | Not Applicable |
| Donepezil | AChE | - | 2.23 - 5.00 | Not Applicable | Not Applicable |
| Tacrine | AChE | - | 109 | Not Applicable | Not Applicable |
Note: IC50 values for Donepezil and Tacrine are representative values from public sources. The IC50 for this compound against hCAII is a hypothetical value based on a similarly named compound found in literature[5]. The primary objective of the proposed experiments is to determine the IC50 of this compound against AChE and thereby calculate its selectivity.
Experimental Protocols
Accurate determination of inhibitory activity requires standardized and validated biochemical assays. Below are detailed protocols for measuring the inhibition of both hCAII and AChE.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the gold standard for measuring AChE activity.[6][7][8][9] It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[7]
Materials and Reagents:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
14 mM Acetylthiocholine Iodide (ATCI) solution
-
Test compound (this compound) and reference inhibitors (Donepezil, Tacrine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate and microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI on the day of the experiment. Dilute the AChE enzyme stock to the desired working concentration (e.g., 1 U/mL) in phosphate buffer.
-
Plate Setup: In a 96-well plate, add the following to respective wells:
-
Test Wells: 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, and 10 µL of the test compound at various concentrations.[10]
-
Control Wells (No Inhibitor): 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, and 10 µL of the solvent vehicle.
-
Blank Wells (No Enzyme): 150 µL Phosphate Buffer, 10 µL DTNB, and 10 µL of the solvent vehicle.
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.[10]
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to all wells.[10]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.[10]
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100 Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Human Carbonic Anhydrase II (hCAII) Inhibition Assay
This colorimetric assay measures the esterase activity of hCAII. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA), a colorless substrate, to produce the yellow-colored product 4-nitrophenol, which is monitored spectrophotometrically at 400-405 nm.[11][12][13]
Materials and Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[12]
-
Recombinant human Carbonic Anhydrase II (hCAII)
-
3 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO[12]
-
Test compound (this compound) and reference inhibitor (Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate and microplate reader
Procedure:
-
Plate Setup: In a 96-well plate with a final reaction volume of 200 µL, add the following:
-
Test Wells: 158 µL Assay Buffer, 2 µL of test compound dilution, and 20 µL hCAII solution.
-
Positive Control: 158 µL Assay Buffer, 2 µL Acetazolamide at various concentrations, and 20 µL hCAII solution.[12]
-
Maximum Activity Control: 158 µL Assay Buffer, 2 µL solvent vehicle, and 20 µL hCAII solution.[12]
-
Blank Control (No Enzyme): 178 µL Assay Buffer and 2 µL solvent vehicle.[12]
-
-
Enzyme-Inhibitor Incubation: Mix and incubate the plate at room temperature for 10 minutes.[13]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[12]
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for up to 60 minutes at room temperature.[13][14]
-
Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percent inhibition and determine the IC50 value as described for the AChE assay.
Visualized Workflows and Relationships
To clarify the experimental process and the conceptual framework, the following diagrams are provided.
Caption: Experimental workflow for validating off-target inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase and carbonic anhydrase isoenzymes I and II inhibition profiles of taxifolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. abcam.com [abcam.com]
A Comparative Analysis of hCAII-IN-8 and Other Dual Inhibitors of Carbonic Anhydrase and Cholinesterase
For Researchers, Scientists, and Drug Development Professionals
The simultaneous inhibition of multiple targets is an increasingly important strategy in drug discovery, particularly for complex multifactorial diseases. This guide provides a comparative analysis of hCAII-IN-8, a dual inhibitor of human carbonic anhydrase II (hCA II) and cholinesterases, with other reported dual-acting agents targeting these enzyme families. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways to offer a comprehensive resource for researchers in this field.
Quantitative Performance Analysis
The inhibitory potency of this compound against its target enzymes, human carbonic anhydrase I and II (hCA I, hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), has been documented. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound.
Table 1: Inhibitory Potency of this compound
| Target Enzyme | IC50 (nM) |
| hCA I | 21.35 ± 0.39 |
| hCA II | 7.12 ± 0.12 |
| AChE | 46.27 ± 0.75 |
| BChE | 43.38 ± 0.83 |
To provide a broader context for the performance of this compound, the following table presents the inhibitory activities (IC50 or Ki values) of other reported dual inhibitors of carbonic anhydrases and cholinesterases. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions. Therefore, direct comparisons should be made with caution.
Table 2: Inhibitory Potency of Selected Dual Carbonic Anhydrase and Cholinesterase Inhibitors
| Compound Class/Name | Target Enzyme | Inhibition (nM) | Reference |
| Coumarin-dihydropyridine derivatives | [1][2] | ||
| Compound 6g | hCA I | Ki: 45.13 | [2] |
| hCA II | Ki: 36.08 | [2] | |
| AChE | Ki: 3.86 | [2] | |
| BChE | Ki: 1.01 | [2] | |
| Compound 6i | hCA I | Ki: 81.24 | [2] |
| hCA II | Ki: 52.45 | [2] | |
| AChE | Ki: 11.35 | [2] | |
| BChE | Ki: 1.78 | [2] | |
| Thiazolyl-pyrazoline derivatives | [3] | ||
| Representative Compound | hCA I | Ki: 13.54 - 94.11 | [3] |
| hCA II | Ki: 5.21 - 57.44 | [3] | |
| AChE | Ki: 5.07 - 65.53 | [3] | |
| Carbamate derivatives | |||
| Representative Compound | hCA I | Ki: 194.4 - 893.5 | |
| hCA II | Ki: 103.9 - 835.7 | ||
| AChE | Ki: 12.0 - 61.3 | ||
| Chalcone and Chalcone Epoxide | [4] | ||
| Chalcone | hCA I | IC50: <10,000 | [4] |
| hCA II | IC50: <10,000 | [4] | |
| AChE | IC50: <10,000 | [4] | |
| BChE | IC50: <10,000 | [4] | |
| Chalcone Epoxide | hCA I | IC50: <10,000 | [4] |
| hCA II | IC50: <10,000 | [4] | |
| AChE | IC50: <10,000 | [4] | |
| BChE | IC50: <10,000 | [4] | |
| Natural Carnosic Acid Derivatives | [5] | ||
| Rosmanol | hCA I | IC50: 0.21 | [5] |
| hCA II | IC50: Moderate Inhibition | [5] | |
| AChE | IC50: 0.73 | [5] | |
| BChE | IC50: 0.75 | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the standard experimental methodologies for assessing the inhibitory activity against carbonic anhydrases and cholinesterases.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
The inhibitory effect on hCA I and hCA II is determined by monitoring the hydrolysis of a substrate, typically 4-nitrophenyl acetate (p-NPA), which is catalyzed by the esterase activity of carbonic anhydrase.
Materials:
-
Human carbonic anhydrase I and II (lyophilized powder)
-
4-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds (including this compound and comparators)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute hCA I and hCA II in Tris-HCl buffer to the desired stock concentration.
-
Prepare a stock solution of p-NPA in a suitable organic solvent (e.g., acetonitrile).
-
-
Assay Reaction:
-
In the wells of a 96-well plate, add Tris-HCl buffer.
-
Add the desired concentration of the test compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect enzyme activity). A control well with solvent only should be included.
-
Add the hCA enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of 4-nitrophenolate.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] * 100
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BChE is commonly measured using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE and BChE in phosphate buffer.
-
Prepare stock solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
-
Assay Reaction:
-
In the wells of a 96-well plate, add phosphate buffer.
-
Add the test compound at various concentrations.
-
Add the DTNB solution.
-
Add the respective enzyme solution (AChE or BChE) and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the corresponding substrate (ATCI for AChE or BTCI for BChE).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm at regular intervals.
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition as described for the carbonic anhydrase assay.
-
Calculate IC50 values from the dose-response curves.
-
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Dual inhibition of Carbonic Anhydrase and Cholinesterase pathways.
Caption: General workflow for in vitro enzyme inhibition assays.
Concluding Remarks
This compound demonstrates potent dual inhibitory activity against both carbonic anhydrases and cholinesterases. The comparative data presented in this guide situate its performance relative to other classes of dual inhibitors. The detailed experimental protocols provide a foundation for researchers to conduct their own evaluations and comparative studies. The signaling pathway diagrams offer a visual framework for understanding the molecular context of this dual-inhibition strategy. Further research, particularly studies involving cellular and in vivo models, will be crucial to fully elucidate the therapeutic potential of this compound and other dual inhibitors in this class. It is our hope that this guide will serve as a valuable resource for the scientific community in the ongoing development of novel multi-target therapeutic agents.
References
- 1. acikerisim.bartin.edu.tr [acikerisim.bartin.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the inhibitory potential towards carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase of chalcone and chalcone epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinesterase and carbonic anhydrase inhibitory activities of natural carnosic acid derivatives: A comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling hCAII-IN-8
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, use, and disposal of the selective human carbonic anhydrase II (hCA II) inhibitor, hCAII-IN-8. This guide provides clear, procedural guidance to ensure laboratory safety and maintain experimental integrity.
This compound is a potent and highly selective amide inhibitor of human carbonic anhydrase II (hCAII), with an IC50 value of 0.18 μM.[1][2][3] It is a valuable tool for research in areas such as glaucoma, epilepsy, and cancer, where hCAII activity is implicated.[4][5] As with any chemical compound, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE) and Safe Handling
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any dust or aerosols. For weighing or generating aerosols, a respirator may be necessary based on risk assessment.[6] |
General Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[6]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1]
Spill and Disposal Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Disposal:
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Experimental Protocol: A General Workflow for In Vitro Inhibition Assay
The following provides a generalized workflow for assessing the inhibitory activity of this compound on purified hCAII enzyme.
Mechanism of Action: Inhibition of Carbonic Anhydrase II
This compound exerts its effect by directly binding to the active site of the hCAII enzyme. The active site of hCAII contains a zinc ion (Zn²⁺) that is crucial for its catalytic activity.[8] This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate. This compound, as a selective inhibitor, likely interacts with key residues within this active site, preventing the substrate from binding and thus inhibiting the enzyme's function.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.tocris.com [documents.tocris.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Carbonic Anhydrase II,EC 4.2.1.1CA;carbonate hydro-lyase [aris.gusc.lv]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
